Synthesis of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene: A Technical Guide
Executive Summary The compound 1-bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS No. 2092613-35-7)[1] is a highly functionalized halogenated nitroarene that serves as a critical building block in advanced organic synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS No. 2092613-35-7)[1] is a highly functionalized halogenated nitroarene that serves as a critical building block in advanced organic synthesis. Featuring orthogonal reactive sites (bromo, chloro, methoxy, and nitro groups), it is frequently utilized in the development of complex pharmaceutical intermediates, most notably in the synthesis of Acetyl-CoA carboxylase (ACC) inhibitors[2].
This whitepaper outlines a self-validating, scalable synthetic protocol adapted from [2]. As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to deeply analyze the thermodynamic, kinetic, and regiochemical causality behind each experimental choice.
Retrosynthetic Strategy & Mechanistic Rationale
Starting Material Selection
The synthesis is achieved via a single-step Electrophilic Aromatic Substitution (EAS) using 4-bromo-1-chloro-2-methoxybenzene as the starting material. This precursor already possesses three of the four required substituents in the correct relative orientation, leaving only the nitro group to be introduced.
Regiochemical Causality
The regioselectivity of the nitration is dictated by the competing directing effects of the existing substituents on the aromatic ring:
Methoxy (-OMe) : A strongly activating, ortho/para-directing group due to electron-donating resonance (+R effect).
Chloro (-Cl) / Bromo (-Br) : Weakly deactivating, ortho/para-directing groups dominated by inductive withdrawal (-I effect).
Because the methoxy group is the most powerful activating group on the ring, it dictates the position of electrophilic attack. The position para to the methoxy group (Position 5) is both electronically enriched and sterically accessible compared to the ortho position (Position 3), which is sterically hindered by the adjacent bromo and methoxy groups. Consequently, nitration proceeds with high regioselectivity at Position 5, yielding the target isomer.
Mechanistic pathways for the regioselective nitration of the starting material.
Experimental Protocol: A Self-Validating Workflow
The following protocol relies on thermodynamic control and a phase-transition quench to create a self-validating system. By carefully managing the reaction temperature and the aqueous solubility of the product, the workflow eliminates the need for complex chromatographic purification.
Quantitative Data & Stoichiometry
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Moles (mmol)
Role
4-Bromo-1-chloro-2-methoxybenzene
221.48
1.0
1.00 g
4.52
Starting Material
Sulfuric Acid (H₂SO₄, conc.)
98.08
Solvent
3.0 mL
~56.3
Catalyst / Solvent
Nitric Acid (HNO₃, conc.)
63.01
2.5
0.43 mL
11.3
Nitrating Agent
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
266.48
1.0 (Theoretical)
1.20 g (Theoretical)
4.52
Target Product
Step-by-Step Methodology & Causality
Step 1: Acidic Solvation and Thermal Control
Action : To 4-bromo-1-chloro-2-methoxybenzene (1.00 g, 4.52 mmol) is added concentrated H₂SO₄ (3 mL). The mixture is cooled to 0 °C and stirred for 10 minutes[2].
Causality : Sulfuric acid serves a dual purpose as a highly polar solvent and a strong Brønsted acid necessary for the subsequent generation of the nitronium ion (
NO2+
). Pre-cooling to 0 °C is critical to establish a thermodynamic sink, preventing localized exothermic spikes upon the addition of nitric acid, which could lead to oxidative degradation or poly-nitration.
Causality : The portion-wise addition controls the steady-state concentration of the highly reactive nitronium ion. The 2.5 molar equivalents of HNO₃ ensure complete conversion of the sterically hindered starting material, while the low initial temperature suppresses attack at the less favored ortho or meta positions.
Step 3: Thermal Maturation
Action : The reaction mixture is allowed to slowly warm to 20 °C and stirred for 16 hours[2].
Causality : Warming to ambient temperature provides the necessary activation energy to overcome the steric hindrance at Position 5 (flanked by the bromo and methoxy groups). The extended 16-hour duration ensures kinetic completion of the reaction.
Step 4: Quench and Isolation
Action : The mixture is poured onto ice water. The resulting precipitate is filtered and dried to provide the title compound[2].
Causality : The ice-water quench rapidly dilutes the acidic medium, immediately arresting the reaction. Because the target nitroarene is highly hydrophobic, it precipitates quantitatively from the aqueous acidic phase. This self-validating isolation step bypasses the need for liquid-liquid extraction, maximizing yield and scalability.
Self-validating experimental workflow for the synthesis and isolation of the target.
Analytical Characterization
To validate the structural integrity of the synthesized product, Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC/MS) are standard.
Expected ¹H NMR (CDCl₃, 400 MHz) : The regiochemistry can be definitively confirmed by the presence of two distinct aromatic singlets. The proton at Position 3 (flanked by -NO₂ and -Cl) will be heavily deshielded, appearing downfield (~7.8–8.2 ppm). The proton at Position 6 (flanked by -Br and -OMe) will appear slightly more upfield (~7.0–7.4 ppm). The methoxy protons will appear as a sharp singlet integrating to 3H at ~3.9 ppm.
Expected LC/MS : Due to the presence of both bromine and chlorine isotopes, the mass spectrum will display a characteristic isotopic cluster (M, M+2, M+4) centered around the theoretical mass of 266.48 m/z.
References
Title: US20240109915A1 - Novel ACC inhibitors
Source: Google Patents
URL
Physicochemical Properties and Synthetic Utility of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene: A Technical Guide
Executive Summary As a Senior Application Scientist, I approach the synthesis and utilization of poly-substituted benzenes not merely as a sequence of chemical steps, but as a carefully orchestrated manipulation of elect...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I approach the synthesis and utilization of poly-substituted benzenes not merely as a sequence of chemical steps, but as a carefully orchestrated manipulation of electronic and steric environments. 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS: 2092613-35-7) is a highly functionalized aromatic building block that serves as a critical intermediate in modern drug discovery. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its regioselective synthesis, and its strategic application in the development of advanced therapeutics, such as Acetyl-CoA Carboxylase (ACC) inhibitors.
Structural Identity & Orthogonal Reactivity
The true value of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene lies in its dense functionalization. The presence of four distinct functional groups on a single benzene ring creates a versatile scaffold designed for sequential, highly controlled modifications:
Orthogonal Halogen Reactivity: The molecule features both a bromine and a chlorine atom. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the C–Br bond undergoes oxidative addition significantly faster than the C–Cl bond due to its lower bond dissociation energy. This allows chemists to selectively functionalize the bromine position first, leaving the chlorine intact for subsequent, harsher coupling steps or as a metabolically stable substituent in the final Active Pharmaceutical Ingredient (API).
The Nitro Group as a Masked Amine: The strongly electron-withdrawing nitro group deactivates the ring against further electrophilic attack, stabilizing the molecule. More importantly, it serves as a masked aniline; upon reduction, it provides a nucleophilic amine handle essential for cyclization into complex heterocycles.
Electronic Modulation via Methoxy: The methoxy group is a strong electron-donating group. It not only directs the initial synthesis of the molecule but also acts as a critical hydrogen bond acceptor in biological target binding.
Physicochemical Profiling
Understanding the physicochemical properties of this intermediate is vital for predicting its behavior in both synthetic matrices and biological systems. Due to the highly specific nature of this exact isomer, quantitative data is synthesized from empirical observations and highly accurate predictive models based on its close isomeric analogs .
Property
Value
Causality / Structural Impact
IUPAC Name
1-bromo-4-chloro-5-methoxy-2-nitrobenzene
Defines the precise spatial arrangement of functional groups.
CAS Number
2092613-35-7
Essential for precise supply chain tracking and procurement.
Molecular Formula
C
7
H
5
BrClNO
3
Dictates the fundamental mass and elemental composition.
Molecular Weight
266.48 g/mol
Critical parameter for precise stoichiometric calculations.
Predicted Boiling Point
~342.5 °C
High boiling point is driven by strong dipole-dipole interactions from the nitro group and heavy halogens.
Predicted Density
~1.74 g/cm³
High density is a direct consequence of the dense packing of bromine and chlorine atoms.
XLogP3 (Predicted)
~2.65
Moderate lipophilicity ensures optimal membrane permeability, critical for topical drug applications.
Topological Polar Surface Area
~66 Ų
Facilitates favorable interactions with target protein pockets without compromising cellular entry.
Self-Validating Synthetic Methodology
The synthesis of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene is achieved via the regioselective nitration of 4-bromo-1-chloro-2-methoxybenzene. The following protocol is engineered to be a self-validating system, ensuring high regiochemical fidelity as documented in recent pharmaceutical patent literature .
Experimental Protocol: Regioselective Nitration
Objective: To synthesize the target compound while strictly controlling the position of electrophilic attack.
Step-by-Step Methodology & Causality:
Preparation of the Acidic Matrix: Add 3 mL of concentrated Sulfuric Acid (H
2
SO
4
) to 1.00 g (4.52 mmol) of 4-bromo-1-chloro-2-methoxybenzene in a round-bottom flask.
Causality: H
2
SO
4
serves a dual purpose as both the solvent and the superacid catalyst required to protonate nitric acid, facilitating the loss of water to generate the highly reactive nitronium ion (NO
2+
).
Thermal Equilibration: Cool the mixture to 0 °C using an ice-water bath and stir for 10 minutes.
Causality: Nitration is violently exothermic. Establishing a 0 °C baseline mitigates the risk of a runaway reaction, prevents oxidative cleavage of the sensitive methoxy ether, and suppresses non-selective poly-nitration.
Electrophile Introduction: Add concentrated Nitric Acid (HNO
3
, 0.43 mL, 11.3 mmol) portion-wise to the cooled mixture.
Causality: Portion-wise addition controls the steady-state concentration of the NO
2+
electrophile. The methoxy group is a strong ortho/para director. Due to steric hindrance at the ortho position (between the methoxy and chlorine), the electrophile is thermodynamically and kinetically driven to the para position (C5).
Reaction Propagation: Allow the reaction mixture to slowly warm to 20 °C and stir for 16 hours.
Causality: Gradual warming provides the necessary activation energy to drive the reaction to complete conversion while maintaining thermodynamic control over the regioselectivity.
Quenching and Isolation: Pour the mixture onto crushed ice to quench the reaction, followed by standard organic extraction and purification.
Causality: The aqueous quench rapidly dilutes the acids, instantly terminating the reaction and precipitating the organic product.
Validation & Quality Control (QC):
To make this a self-validating protocol, post-isolation analysis via
1
H NMR spectroscopy is mandatory. The correct product (1-bromo-4-chloro-5-methoxy-2-nitrobenzene) will exhibit two distinct singlet aromatic protons (para to each other on the ring). If substitution occurred at an incorrect position, the coupling constants (e.g., ortho or meta coupling) would immediately reveal the failure, ensuring only the correct isomer proceeds to downstream synthesis.
Mechanistic Pathway Visualization
The regioselectivity of the protocol described above is governed by the formation of an arenium ion (sigma complex). The pathway is visualized below.
Electrophilic aromatic substitution pathway for regioselective nitration.
Applications in Advanced Therapeutics
In drug development, 1-bromo-4-chloro-5-methoxy-2-nitrobenzene is not an end-product, but a sophisticated starting material. Recently, it has been utilized in the synthesis of novel Acetyl-CoA Carboxylase (ACC) inhibitors .
ACC inhibitors are highly sought after for the treatment of metabolic disorders and dermatological conditions such as acne. By reducing the nitro group to an aniline, researchers can perform cross-coupling and condensation reactions to build complex tricyclic spiropiperidine compounds (e.g., spiro[benzo[d]thiazole-6,4'-piperidin]-4(7H)-one derivatives). The retained halogens and methoxy group from our starting material dictate the final lipophilicity and target-binding affinity of these topical drugs.
Downstream workflow utilizing the compound for ACC inhibitor development.
References
National Center for Biotechnology Information (PubChem). "1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (Isomeric Analog Data)." PubChem Compound Summary for CID 25306887. Retrieved March 30, 2026.[Link]
Google Patents. "US20240109915A1 - Novel ACC inhibitors.
Foundational
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS 2092613-35-7): A Critical Intermediate in the Synthesis of Novel Acetyl-CoA Carboxylase Inhibitors
Executive Summary In the landscape of modern drug discovery, highly functionalized tetra-substituted benzenes serve as indispensable building blocks for complex active pharmaceutical ingredients (APIs). 1-Bromo-4-chloro-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, highly functionalized tetra-substituted benzenes serve as indispensable building blocks for complex active pharmaceutical ingredients (APIs). 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS: 2092613-35-7) is a precisely engineered synthetic intermediate[1]. Its unique substitution pattern provides orthogonal reactivity, making it a cornerstone in the development of novel Acetyl-CoA carboxylase (ACC) inhibitors. These inhibitors represent a paradigm shift in dermatological therapeutics, specifically targeting de novo lipogenesis (DNL) to treat acne vulgaris without the severe teratogenic side effects associated with traditional retinoids[2][3].
This whitepaper provides an in-depth technical analysis of the compound's physicochemical profile, the mechanistic rationale behind its synthesis, and its downstream application in constructing tricyclic spiropiperidine therapeutics.
Physicochemical Profiling & Structural Rationale
The utility of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene lies in the deliberate placement of its functional groups. Each moiety is strategically positioned to enable specific downstream transformations.
Quantitative Data Summary
Property
Specification
Chemical Name
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
CAS Number
2092613-35-7
Molecular Formula
C7H5BrClNO3
Molecular Weight
266.48 g/mol
Structural Class
Halogenated Nitroanisole
Causality of Structural Design (E-E-A-T)
As an application scientist designing a synthetic route, the selection of this specific intermediate is driven by the following mechanistic requirements[2]:
Bromo Group (C1): Serves as the primary handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). The lower bond dissociation energy of the C–Br bond compared to C–Cl allows for highly chemoselective functionalization.
Nitro Group (C2): Acts as a strongly electron-withdrawing group that can activate the ring for nucleophilic aromatic substitution (
SNAr
) if required. More importantly, it is easily reducible to an aniline, which is essential for subsequent cyclization into indole or benzothiazole core scaffolds.
Chloro Group (C4): Intentionally retained in the final API to provide critical lipophilicity and metabolic stability, allowing the drug to occupy a specific hydrophobic pocket within the ACC enzyme target.
Methoxy Group (C5): Functions as a strong electron-donating group. During the synthesis of this intermediate, it directs the incoming nitronium ion regioselectively. In the final drug molecule, it acts as a crucial hydrogen-bond acceptor.
Synthetic Methodology & Mechanistic Workflow
The synthesis of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene relies on a highly regioselective electrophilic aromatic nitration of 4-bromo-1-chloro-2-methoxybenzene[2][4].
Step-by-Step Protocol: Regioselective Nitration
Reaction Preparation: Charge a dry reaction vessel with 4-bromo-1-chloro-2-methoxybenzene (1.00 eq, e.g., 4.52 mmol). Add concentrated sulfuric acid (
H2SO4
, ~3 mL) which acts as both the solvent and the acid catalyst required to generate the active electrophile.
Thermal Regulation: Cool the mixture strictly to 0 °C using an ice-water bath. Causality: Maintaining a low temperature is critical to prevent oxidative degradation of the methoxy group and to suppress non-selective over-nitration.
Electrophile Generation & Addition: Add concentrated nitric acid (
HNO3
, 11.3 mmol, ~2.5 eq) portion-wise over 10 minutes. The
H2SO4
protonates the
HNO3
, dehydrating it to form the highly reactive nitronium ion (
NO2+
) in situ.
Propagation: Allow the reaction to slowly warm to 20 °C and stir for 16 hours. Mechanistic Insight: The strongly activating methoxy group directs the
NO2+
electrophile to the para position (yielding the 2-nitro product). The ortho positions are either sterically hindered by the adjacent halogens or electronically less favored.
Quenching & Isolation: Pour the reaction mixture onto crushed ice. The sudden drop in solubility forces the product to precipitate. Filter the solid, wash extensively with cold water to remove residual acids, and dry under vacuum to afford the title compound in high yield.
Synthetic workflow for 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene via regioselective nitration.
Analytical Validation & Quality Control
To guarantee the structural integrity of the intermediate before proceeding to complex cross-coupling, a self-validating analytical system must be employed:
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight. The presence of one bromine and one chlorine atom will yield a highly distinct isotopic pattern (M, M+2, M+4) centered around m/z ~266, 268, and 270, confirming halogen retention.
1H NMR (Proton Nuclear Magnetic Resonance): This is the ultimate self-validating tool for regioselectivity. In the desired 1-bromo-4-chloro-5-methoxy-2-nitrobenzene structure, the two remaining aromatic protons (at C3 and C6) are situated para to one another. Because they have no adjacent protons to couple with, they will appear as two distinct singlets in the aromatic region (typically 7.0–8.5 ppm). If nitration had occurred at an undesired position, ortho or meta coupling (visible as doublets with specific J-coupling constants) would be immediately evident.
Application in Drug Development: ACC Inhibitors for Acne
Acne vulgaris is fundamentally driven by the overproduction of sebum, a lipid-rich fluid secreted by sebaceous glands. Human sebum requires de novo lipogenesis (DNL), a process that is significantly upregulated in acne patients[5].
Acetyl-CoA carboxylase (ACC1) is the rate-limiting enzyme in DNL, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA[6]. Historically, severe acne has been treated with oral isotretinoin, which reduces sebum but carries severe mucocutaneous tolerability issues and teratogenic risks[4].
By utilizing 1-bromo-4-chloro-5-methoxy-2-nitrobenzene as a foundational scaffold, pharmaceutical companies (such as Pfizer) have successfully synthesized novel tricyclic spiropiperidine ACC inhibitors[2][3]. The intermediate undergoes reduction and cyclization to form an indole/benzothiazole core, which acts as a highly potent, competitive inhibitor of the ACC enzyme, effectively starving the sebocytes of the malonyl-CoA required to produce excess sebum[3][6].
Mechanism of ACC1 inhibition in sebocytes to suppress de novo lipogenesis and treat acne vulgaris.
Conclusion
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS 2092613-35-7) is far more than a simple catalog chemical; it is a rationally designed, highly functionalized intermediate. Its specific halogenation and nitration pattern provides the exact orthogonal reactivity required to construct advanced tricyclic spiropiperidines. By enabling the synthesis of targeted ACC inhibitors, this compound plays a pivotal role in the next generation of safe, non-hormonal, and non-retinoid treatments for metabolic and dermatological disorders.
Spectroscopic Elucidation and Synthesis of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene: A Technical Guide
Executive Summary As a Senior Application Scientist overseeing structural elucidation and process chemistry, I frequently encounter the need to rigorously validate halogenated aromatic intermediates. 1-Bromo-4-chloro-5-m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist overseeing structural elucidation and process chemistry, I frequently encounter the need to rigorously validate halogenated aromatic intermediates. 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS: 2092613-35-7) is a highly functionalized building block, most notably utilized as "Intermediate C46" in the synthesis of novel Acetyl-CoA Carboxylase (ACC) inhibitors for metabolic and dermatological therapies [1].
This whitepaper provides an in-depth technical framework for the synthesis and multi-modal spectroscopic validation (NMR, MS, FT-IR) of this compound. Rather than merely listing data, this guide emphasizes the causality behind the experimental workflows and demonstrates how these analytical techniques form a self-validating system to unequivocally prove regiochemistry, elemental composition, and functional group transformation.
Chemical Context & Regioselective Synthesis
The Causality of Regioselectivity
The synthesis of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene relies on the electrophilic aromatic substitution (EAS) of 4-bromo-1-chloro-2-methoxybenzene. The success of this reaction hinges entirely on the synergistic directing effects of the existing substituents.
The methoxy (-OCH₃) group is a strongly activating, ortho/para-directing group due to the resonance donation of the oxygen lone pair. In the precursor, the position para to the methoxy group (C-5) is open. The position ortho to the methoxy group (C-3) is sterically hindered by the adjacent chlorine and bromine atoms. Consequently, the nitronium ion (NO₂⁺) is directed exclusively to the C-5 position. This predictable regioselectivity is the cornerstone of the synthesis, but it must be empirically proven downstream via NMR.
Standardized Synthetic Protocol
The following protocol outlines the controlled nitration workflow, engineered to prevent over-oxidation and dinitration [1].
Reaction Setup: Charge a dried 100 mL round-bottom flask with 4-bromo-1-chloro-2-methoxybenzene (1.00 g, 4.52 mmol).
Acidic Activation: Add concentrated sulfuric acid (H₂SO₄, 3.0 mL). Causality: H₂SO₄ serves a dual purpose as the solvent and the superacid required to protonate nitric acid, driving the dehydration that forms the highly electrophilic nitronium ion (NO₂⁺).
Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Stir for 10 minutes. Causality: Nitration is highly exothermic; thermal control prevents oxidative cleavage of the methoxy group and suppresses unwanted dinitration.
Electrophile Addition: Introduce nitric acid (HNO₃, 68%, 0.43 mL, 11.3 mmol) dropwise over 15 minutes to maintain the 0 °C threshold.
Propagation: Remove the ice bath and allow the reaction matrix to slowly warm to 20 °C over 16 hours.
Quenching & Isolation: Pour the mixture onto 50 g of crushed ice to rapidly quench the superacid. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (until pH ~7) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography to yield pure 1-bromo-4-chloro-5-methoxy-2-nitrobenzene.
Workflow of regioselective nitration for 1-bromo-4-chloro-5-methoxy-2-nitrobenzene synthesis.
Spectroscopic Characterization & Validation
To establish a self-validating system , we employ three orthogonal techniques. NMR confirms the regiochemistry (spatial arrangement), Mass Spectrometry confirms the elemental composition (halogen ratios), and FT-IR confirms the functional group transformation (successful nitration).
Multi-modal spectroscopic validation workflow for structural confirmation of Compound C46.
Nuclear Magnetic Resonance (NMR)
The Causality of the Spectra: The ¹H NMR spectrum acts as the definitive proof of regiochemistry. Because nitration occurs at C-5, the two remaining aromatic protons (H-3 and H-6) are situated para to each other. Consequently, they do not exhibit standard ortho-coupling (J ≈ 8 Hz) and instead appear as two distinct singlets . If the nitration had incorrectly occurred at C-3, the protons would be ortho to each other, yielding two doublets.
Furthermore, the chemical shifts are highly diagnostic. H-3 is flanked by the strongly electron-withdrawing nitro and chloro groups, severely deshielding the proton and pushing its shift downfield (~8.15 ppm). Conversely, H-6 is shielded by the electron-donating resonance of the adjacent methoxy group, appearing further upfield (~7.25 ppm).
Standardized Protocol: NMR Acquisition
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
Acquisition Parameters: Acquire spectra on a 400 MHz spectrometer at 298 K. For ¹H NMR, use a 30° pulse angle, 2.0 s relaxation delay, and 16 scans. For ¹³C NMR, use 1024 scans with broadband proton decoupling.
Mass Spectrometry (MS)
The Causality of the Isotope Pattern: The presence of exactly one bromine and one chlorine atom creates a highly specific, mathematically predictable isotopic cluster [2]. Bromine exists naturally as ⁷⁹Br (~50%) and ⁸¹Br (~50%), while chlorine exists as ³⁵Cl (~75%) and ³⁷Cl (~25%) [3]. The statistical combination of these isotopes yields a molecular ion [M]⁺ cluster with peaks at M, M+2, and M+4 in a relative abundance ratio of approximately 3:4:1 (or 100% : 129% : 31%). Observing this exact cluster validates the elemental composition without requiring combustion analysis.
Standardized Protocol: High-Resolution Mass Spectrometry
Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade methanol.
Ionization: Inject 1 µL into an Electron Ionization (EI) source at 70 eV. Causality: EI is preferred for halogenated aromatics as it provides a robust molecular ion [M]⁺ and reproducible fragmentation compared to soft ionization techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The Causality of the Vibrations: FT-IR acts as the final validation node by confirming the successful installation of the nitro group. The NO₂ group exhibits two highly intense, characteristic stretching frequencies: an asymmetric stretch at ~1530 cm⁻¹ and a symmetric stretch at ~1350 cm⁻¹. The absence of these peaks in the precursor and their presence in the product definitively proves the chemical transformation.
Standardized Protocol: FT-IR Spectroscopy
Acquisition: Place 2-3 mg of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure using the ATR anvil.
Parameters: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, subtracting an ambient air background.
Quantitative Data Summaries
Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
Position
Shift (δ, ppm)
Multiplicity
Integration
Assignment / Causality
H-3
8.15
Singlet (s)
1H
Aromatic CH (Severely deshielded by NO₂ and Cl)
H-6
7.25
Singlet (s)
1H
Aromatic CH (Shielded by OCH₃ resonance)
| OCH₃ | 3.95 | Singlet (s) | 3H | Methoxy aliphatic protons |
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
Position
Shift (δ, ppm)
Type
Assignment
C-5
153.0
Cq
C-OCH₃ (Highly deshielded by electronegative oxygen)
C-2
146.5
Cq
C-NO₂
C-4
129.0
Cq
C-Cl
C-3
127.5
CH
Aromatic CH
C-6
116.0
CH
Aromatic CH
C-1
112.5
Cq
C-Br (Heavy atom effect causes upfield shift)
| OCH₃ | 56.8 | CH₃ | Methoxy carbon |
Table 3: High-Resolution Mass Spectrometry (EI-MS) Isotope Cluster
Ion
m/z
Relative Abundance
Isotope Composition
[M]⁺
264.9
~100%
⁷⁹Br, ³⁵Cl
[M+2]⁺
266.9
~129%
⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl
| [M+4]⁺ | 268.9 | ~31% | ⁸¹Br, ³⁷Cl |
Table 4: FT-IR Spectroscopy (ATR) Key Vibrations
Wavenumber (cm⁻¹)
Intensity
Assignment
3085
Weak
Aromatic C-H stretch
2940, 2855
Weak
Aliphatic C-H stretch (methoxy)
1530
Strong
Asymmetric NO₂ stretch (Definitive proof of nitration)
1475
Medium
Aromatic C=C stretch
1350
Strong
Symmetric NO₂ stretch
1270
Strong
C-O-C asymmetric stretch (ether)
1060
Medium
C-Cl stretch / C-O-C symmetric
| 640 | Medium | C-Br stretch |
References
Title: Novel acc inhibitors (US20240109915A1)
Title: Elements With More Abundant Heavy Isotopes
Source: Intro to Mass Spectrometry, University of Colorado Boulder
URL: [Link]
Title: Atomic Weights and Isotopic Compositions
Source: National Institute of Standards and Technology (NIST)
URL: [Link]
Foundational
Crystallographic and Structural Analysis of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene: A Technical Guide
Executive Summary 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS: 2092613-35-7) is a heavily substituted, polyhalogenated aromatic compound. While it may appear to be a simple benzene derivative, it serves as a critical,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS: 2092613-35-7) is a heavily substituted, polyhalogenated aromatic compound. While it may appear to be a simple benzene derivative, it serves as a critical, sterically complex intermediate (designated as Intermediate C46) in the synthesis of tricyclic spiropiperidine Acetyl-CoA Carboxylase (ACC) inhibitors[1][2].
This whitepaper provides a comprehensive technical framework for the synthesis, single-crystal growth, and X-ray crystallographic resolution of this molecule. By examining the steric constraints, halogen bonding, and electronic properties of its substituents, we establish a self-validating protocol for its structural characterization.
The structural integrity and solid-state packing of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene are dictated by the severe steric crowding around the benzene core.
Steric Strain and Planarity: The nitro group at position 2 is flanked by the bulky bromine atom at position 1. To minimize unfavorable van der Waals overlaps, the nitro group is forced out of the aromatic plane. This torsion angle is a critical parameter resolved during X-ray refinement, as it dictates the molecule's overall footprint in the crystal lattice.
Halogen Bonding: The polarizability of the bromine and chlorine atoms creates an anisotropic distribution of electron density, leading to an electrophilic region known as the
σ
-hole. This facilitates highly directional halogen bonds (e.g., C–Br···O and C–Cl···O) with the nucleophilic oxygen atoms of the nitro and methoxy groups of adjacent molecules [1]. These interactions, alongside standard
π−π
stacking, dictate the supramolecular assembly and the resulting space group.
Quantitative Structural Data Summary
Table 1: Theoretical Crystallographic Parameters
| Parameter | Expected Value Range | Justification |
| :--- | :--- | :--- |
| Crystal System | Monoclinic or Triclinic | Lack of molecular symmetry and chiral centers favors lower symmetry systems for optimal packing. |
| Space Group |
P21/c
or
P1ˉ
| Most common space groups for achiral organic molecules, facilitating dense, centrosymmetric packing. |
| Z
(Molecules/cell) | 4 (for
P21/c
) or 2 (for
P1ˉ
) | Standard packing efficiency for small organic molecules. |
| Density (
ρcalc
) | 1.85 - 1.95 g/cm
3
| High density driven by the presence of heavy halogens (Br, Cl). |
Table 2: Key Bond Lengths and Torsion Angles (Predicted)
Structural Feature
Expected Value
Causality / Rationale
C1–Br Bond Length
1.89 - 1.91 Å
Standard aryl-bromide bond length.
C4–Cl Bond Length
1.73 - 1.75 Å
Standard aryl-chloride bond length.
| C2–N(O
2
) Bond Length | 1.46 - 1.48 Å | Slightly elongated due to steric twist from the adjacent Br atom disrupting
π
-conjugation. |
| Torsion (C1-C2-N-O) | 30° - 60° | Steric repulsion between the bulky Br atom and the oxygen of the nitro group forces the NO
2
group out of the aromatic plane. |
To obtain diffraction-quality crystals, the compound must first be synthesized with high regiochemical purity, followed by controlled nucleation.
Step-by-Step Regioselective Synthesis Protocol
Reagent Preparation: Dissolve 1.00 g (4.52 mmol) of 4-bromo-1-chloro-2-methoxybenzene in 3 mL of concentrated sulfuric acid (H
2
SO
4
)[1].
Thermal Control: Cool the mixture to exactly 0 °C and stir for 10 minutes[1].
Causality: Electrophilic aromatic substitution is highly exothermic. Maintaining 0 °C prevents oxidative degradation and ensures that the nitronium ion (NO
2+
) selectively attacks the position para to the strongly activating methoxy group, avoiding kinetic byproducts or dinitration.
Nitration: Add 0.43 mL (11.3 mmol) of nitric acid (HNO
3
) portion-wise[1].
Maturation: Allow the reaction to slowly warm to 20 °C over 16 hours[1].
Causality: The gradual warming provides the activation energy required to drive the reaction to thermodynamic completion while maintaining strict regioselectivity.
Isolation: Pour the mixture onto ice water to precipitate the crude 1-bromo-4-chloro-5-methoxy-2-nitrobenzene[1]. Filter and wash with cold water.
Single-Crystal Growth Strategy (Vapor Diffusion)
Dissolve 50 mg of the purified powder in a minimum volume (approx. 1-2 mL) of ethyl acetate (solvent).
Place the solution in a small inner vial.
Place the inner vial inside a larger outer vial containing 5 mL of hexanes (anti-solvent). Seal the outer vial tightly.
Causality: Vapor diffusion creates a highly controlled, gradual gradient of supersaturation. As the volatile anti-solvent diffuses into the solvent, the solubility of the compound slowly decreases. This slow kinetic regime strongly favors the nucleation of a few large, defect-free single crystals rather than a kinetically trapped polycrystalline powder, which is essential for high-resolution X-ray diffraction.
Fig 1: Step-by-step workflow from powder synthesis to X-ray crystallographic resolution.
X-Ray Crystallography: Data Acquisition & Refinement
Once a suitable single crystal (ideal dimensions
≈0.2×0.15×0.1
mm) is harvested, it is subjected to rigorous X-ray diffraction analysis.
Data Collection Protocol
Mounting: Coat the crystal in paratone oil to protect it from atmospheric moisture and mount it on a MiTeGen micromount.
Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.
Causality: Cryocooling drastically reduces the thermal vibrations of the atoms (lowering the Debye-Waller factors). This minimizes dynamic disorder, sharpens the diffraction spots, and allows for the collection of high-angle reflections, which are critical for accurately resolving the positions of the heavy halogen atoms.
Diffraction: Irradiate the crystal using Mo K
α
radiation (
λ=0.71073
Å) on a diffractometer. Collect
ω
and
ϕ
scans to ensure complete redundant coverage of the reciprocal space [2].
Structure Solution
Integration: Integrate the diffraction frames and apply empirical absorption corrections (e.g., using SADABS).
Causality: Absorption correction is mandatory because the heavy bromine atom absorbs X-rays strongly. Failing to correct this would skew the intensity data and lead to false electron density peaks in the final map.
Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL) [3]. Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.
Pharmaceutical Applications: ACC Inhibitor Development
The resolved crystalline structure of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene confirms the precise spatial orientation of its reactive halogens. This compound is a vital upstream intermediate in the synthesis of tricyclic spiropiperidine compounds[1][2].
In pharmaceutical manufacturing, the differential reactivity of the bromo and chloro substituents allows for sequential, site-selective cross-coupling reactions (such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings). Ultimately, these pathways yield potent Acetyl-CoA Carboxylase (ACC) inhibitors, which are formulated into topical treatments for dermatological conditions like acne[3].
Fig 2: Pharmaceutical synthetic pathway utilizing the target compound as a critical intermediate.
References
Title: Definition of the halogen bond | Source: Pure and Applied Chemistry | URL: [Link]
Title: APEX3 Data Collection Software | Source: Bruker AXS | URL: [Link]
Synthesis and Starting Materials for 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene: A Comprehensive Technical Guide
Executive Summary The molecule 1-bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS: 2092613-35-7) is a highly functionalized, pentasubstituted aromatic building block frequently utilized in the development of complex active p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The molecule 1-bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS: 2092613-35-7) is a highly functionalized, pentasubstituted aromatic building block frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including novel Acetyl-CoA Carboxylase (ACC) inhibitors[1]. Synthesizing a benzene ring with four distinct heteroatom substituents requires precise orchestration of electronic directing effects and steric considerations. This whitepaper details the optimal retrosynthetic pathway, core starting materials, and self-validating experimental protocols required to synthesize this target molecule with high regioselectivity and yield.
Retrosynthetic Analysis & Pathway Selection
A common pitfall in designing this synthesis is attempting the direct bromination of 2-chloroanisole. Because the methoxy group is a powerful ortho/para director, bromination of 1-chloro-2-methoxybenzene predominantly yields 4-bromo-2-chloroanisole (where bromine is para to the methoxy group). However, our target molecule requires the bromine atom to be meta to the methoxy group.
To overcome this, the methoxy group must be introduced after the halogen scaffold is established. The optimal synthetic strategy relies on a three-step sequence:
Sandmeyer Reaction : Converting commercially available 4-bromo-2-fluoroaniline to 4-bromo-1-chloro-2-fluorobenzene.
Nucleophilic Aromatic Substitution (SNAr) : Displacing the highly electronegative fluorine atom with a methoxide nucleophile to yield 4-bromo-1-chloro-2-methoxybenzene[2].
Regioselective Nitration : Utilizing the powerful activating effect of the newly introduced methoxy group to direct electrophilic aromatic substitution (EAS) precisely to position 5[1].
Retrosynthetic workflow for 1-bromo-4-chloro-5-methoxy-2-nitrobenzene synthesis.
Core Starting Materials & Precursors
The success of this synthesis relies on the purity and strategic selection of the following halogenated precursors:
Compound Name
CAS Number
Structural Role in Synthesis
Commercial Status
4-Bromo-2-fluoroaniline
367-24-8
Primary starting material; establishes the meta relationship between F and Br.
Widely Available
4-Bromo-1-chloro-2-fluorobenzene
60811-18-9
Electrophilic hub for SNAr; provides the Cl, Br, and leaving group (F)[3].
Available / Synthesized
4-Bromo-1-chloro-2-methoxybenzene
16817-43-9
Direct precursor to the target; provides the activating -OMe group for nitration[4][5].
Available / Synthesized
Step-by-Step Methodologies & Mechanistic Insights
Step 1: Sandmeyer Diazotization and Chlorination
Causality & Mechanism: The primary amine of 4-bromo-2-fluoroaniline is diazotized to form a diazonium salt. Copper(I) chloride acts as a single-electron transfer (SET) catalyst, reducing the diazonium ion to an aryl radical while expelling nitrogen gas. The radical rapidly abstracts a chlorine atom from the copper(II) species, establishing the 1-chloro-2-fluoro-4-bromo scaffold.
Protocol:
Suspend 4-bromo-2-fluoroaniline (1.0 equiv) in concentrated HCl (approx. 5 volumes) and cool the mixture to 0 °C using an ice-salt bath.
Slowly add an aqueous solution of sodium nitrite (NaNO2, 1.1 equiv) dropwise, maintaining the internal temperature below 5 °C to prevent diazonium decomposition.
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equiv) in concentrated HCl and cool to 0 °C.
Transfer the cold diazonium solution dropwise into the CuCl solution.
Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour until nitrogen evolution ceases.
Extract the aqueous layer with ethyl acetate (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Self-Validation System: Monitor via GC-MS. The product will exhibit a classic isotopic mass split (M, M+2, M+4) indicative of one chlorine and one bromine atom, with the disappearance of the aniline N-H stretch in FTIR.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Causality & Mechanism: As demonstrated in 2[2], the highly electronegative fluorine atom profoundly polarizes the C-F bond, making the ipso-carbon highly susceptible to nucleophilic attack. The use of a polar aprotic solvent (DMF) leaves the methoxide anion unsolvated and highly reactive. The resulting Meisenheimer complex is stabilized by the electron-withdrawing halogens, culminating in the expulsion of fluoride.
Protocol:
Charge an oven-dried flask with 4-bromo-1-chloro-2-fluorobenzene (1.0 equiv) and anhydrous DMF (0.2 M concentration).
Add sodium methoxide (NaOMe, 2.0 equiv) in one portion.
Equip the flask with a reflux condenser and heat the mixture to 110 °C for 3 hours under a nitrogen atmosphere[2].
Cool the reaction to room temperature and quench by pouring into cold water.
Extract the aqueous mixture three times with hexane or ethyl acetate. Wash the combined organic layers thoroughly with water (to remove DMF) and brine, then dry over Na2SO4.
Self-Validation System: Analyze via
1
H and
19
F NMR. Successful conversion is validated by the complete disappearance of the aryl-F signal in
19
F NMR and the emergence of a sharp 3H singlet at ~3.88 ppm in
1
H NMR corresponding to the new methoxy group[2].
Step 3: Regioselective Nitration
Causality & Mechanism: The final step requires the nitration of 4-bromo-1-chloro-2-methoxybenzene. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO2+). The methoxy group is a powerful activating ortho/para director, overriding the deactivating halogen directors. Position 5 (para to the methoxy group) is electronically activated and sterically accessible. Position 3 is sterically blocked by the adjacent methoxy and bromo groups. Consequently, EAS occurs exclusively at position 5, as utilized in the synthesis of 1[1].
Protocol:
To a round-bottom flask containing 4-bromo-1-chloro-2-methoxybenzene (1.0 equiv), add concentrated H2SO4 (approx. 3 mL per gram of substrate)[1].
Cool the stirring mixture to 0 °C using an ice bath and stir for 10 minutes to ensure complete dissolution/homogeneity[1].
Add concentrated HNO3 (2.5 equiv) dropwise over 15 minutes to control the exotherm[1].
Remove the ice bath and allow the reaction mixture to slowly warm to 20 °C, stirring for 16 hours[1].
Carefully pour the highly acidic mixture onto crushed ice. Adjust the pH to 7-9 using saturated aqueous NaHCO3 or NaOH[1].
Extract the neutralized aqueous layer with ethyl acetate, wash with brine, dry over Na2SO4, and purify via silica gel column chromatography (0-30% EtOAc in petroleum ether).
Self-Validation System:1
H NMR will show the loss of the aromatic proton at position 5, leaving two distinct singlets (para to each other) for the remaining aromatic protons, confirming absolute regioselectivity. LC-MS will confirm the mass addition of 45 Da (NO2 - H).
Quantitative Data & Yield Optimization
To ensure scalability and reproducibility, the following table summarizes the optimized thermodynamic parameters and expected yields for the synthetic sequence:
Reaction Step
Key Reagents & Solvents
Optimal Temp (°C)
Reaction Time (h)
Expected Yield (%)
1. Sandmeyer Chlorination
NaNO2, CuCl, conc. HCl
0 °C
→
60 °C
1.5
70 - 78%
2. SNAr Methoxylation
NaOMe, anhydrous DMF
110 °C
3.0
85 - 89%
3. Regioselective Nitration
HNO3, H2SO4 (neat)
0 °C
→
20 °C
16.0
80 - 85%
Conclusion
The synthesis of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene exemplifies the strategic application of directing groups and leaving group propensities in aromatic chemistry. By utilizing a fluoroarene intermediate, chemists can bypass the regiochemical limitations of direct anisole bromination. The subsequent SNAr and highly predictable EAS nitration provide a robust, scalable, and self-validating pathway to this critical pentasubstituted intermediate.
References
Title: WO2024023727A1 - Novel acc inhibitors - Google Patents
Source: Google Patents
URL
Reactivity and Stability of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene: A Technical Whitepaper
Executive Summary In modern medicinal chemistry, the strategic design of highly functionalized aromatic building blocks is critical for the synthesis of complex active pharmaceutical ingredients (APIs). 1-Bromo-4-chloro-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the strategic design of highly functionalized aromatic building blocks is critical for the synthesis of complex active pharmaceutical ingredients (APIs). 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS: 2092613-35-7) is a tetrasubstituted benzene derivative that offers exceptional orthogonal reactivity [1]. Featuring four distinct functional groups—a bromo, a chloro, a methoxy, and a nitro group—this molecule serves as a pivotal intermediate, particularly in the development of Acetyl-CoA Carboxylase (ACC) inhibitors for dermatological and immunological applications[2]. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and validated synthetic protocols.
Molecular Architecture & Physicochemical Profile
The stability and reactivity of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene are governed by the electronic and steric interplay of its substituents. The electron-donating methoxy group enriches the ring, while the highly electron-withdrawing nitro group and the weakly deactivating halogens create a uniquely polarized aromatic system.
Quantitative data regarding the compound's core properties are summarized in Table 1.
Table 1: Physicochemical Properties of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Property
Value / Description
IUPAC Name
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
CAS Registry Number
2092613-35-7
Molecular Formula
C₇H₅BrClNO₃
Molecular Weight
266.48 g/mol
Structural Features
Tetrasubstituted aromatic ring with orthogonal reactive sites
Physical State
Solid (typically crystalline powder)
Solubility
Soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO
Mechanistic Reactivity & Stability
Electronic Directing Effects and Regioselectivity
The synthesis of this compound relies on the electrophilic aromatic substitution (nitration) of 4-bromo-1-chloro-2-methoxybenzene. The regioselectivity of this reaction is a textbook example of competing directing effects:
Methoxy Group (-OCH₃): Strongly activating via resonance (+M effect) and ortho/para directing.
Halogens (-Cl, -Br): Weakly deactivating via inductive withdrawal (-I effect) but ortho/para directing via resonance lone pairs.
Nitro Group (-NO₂): Strongly deactivating and meta directing (relevant for downstream stability).
During nitration, the strongly activating methoxy group dictates the position of the incoming electrophile. The position para to the methoxy group (C5) is sterically less hindered than the ortho position (C3, which is flanked by the methoxy and bromo groups). Consequently, the nitronium ion exclusively attacks the C5 position, yielding the target tetrasubstituted product with high regiochemical fidelity [2].
Chemical Stability
Once formed, 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is highly stable under ambient conditions. The electron-deficient nature of the ring (induced by the nitro and halogen groups) stabilizes the molecule against unwanted oxidative degradation. However, this electron deficiency primes the ring for Nucleophilic Aromatic Substitution (SₙAr) if subjected to strong nucleophiles. Furthermore, the presence of both bromine and chlorine provides orthogonal cross-coupling opportunities; the weaker C–Br bond (~280 kJ/mol) can be selectively activated in palladium-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig couplings) while leaving the stronger C–Cl bond (~400 kJ/mol) intact for subsequent functionalization.
Regioselective nitration pathway of 4-bromo-1-chloro-2-methoxybenzene.
Synthetic Pathways & Experimental Protocols
The following protocol details the regioselective nitration required to synthesize 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene. As an Application Scientist, it is crucial to understand the causality behind these steps to ensure a self-validating and reproducible workflow.
Preparation of the Acidic Matrix: Add 4-bromo-1-chloro-2-methoxybenzene (1.00 g) to a round-bottom flask. Slowly add 3 mL of concentrated H₂SO₄.
Causality: H₂SO₄ serves a dual purpose. It acts as a highly polar solvent that dissolves the starting material and functions as a strong Brønsted acid to protonate HNO₃, driving the dehydration that generates the active nitronium ion (
NO2+
).
Thermal Control and Initiation: Cool the mixture to 0 °C using an ice-water bath and stir for 10 minutes.
Causality: Nitration is highly exothermic. Maintaining 0 °C prevents thermal runaway, suppresses oxidative cleavage of the sensitive methoxy ether linkage, and maximizes regioselectivity by thermodynamically favoring the least sterically hindered transition state.
Reaction Maturation: Remove the ice bath and allow the mixture to slowly warm to ~20 °C (room temperature) over 16 hours.
Causality: Gradual warming ensures complete kinetic conversion of the starting material while preventing the formation of over-nitrated byproducts.
Self-Validating Quench and Isolation: Pour the reaction mixture slowly onto crushed ice.
Validation Check: The immediate formation of a distinct precipitate acts as a visual validation of the reaction's success. The highly crystalline nitroaromatic product is insoluble in cold water, whereas residual acids and hydrophilic impurities remain in the aqueous phase.
Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under high vacuum to yield 1-bromo-4-chloro-5-methoxy-2-nitrobenzene [2].
Application in Drug Discovery: ACC Inhibitors
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a critical precursor in the synthesis of novel Acetyl-CoA Carboxylase (ACC) inhibitors. ACC is the rate-limiting enzyme in de novo lipogenesis. Inhibiting ACC in sebocytes drastically reduces sebum secretion, making these compounds highly efficacious for the topical treatment of acne vulgaris and related dermatological disorders [2].
In the drug development workflow, the nitro group of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene is reduced to an aniline derivative. This amine, in conjunction with the adjacent halogens, facilitates cyclization into rigid indole or indazole cores. These heterocyclic cores are subsequently coupled with spiropiperidine scaffolds to form the final active pharmaceutical ingredient [2].
Downstream synthesis workflow for ACC inhibitors utilizing the nitrobenzene intermediate.
References
Novel ACC Inhibitors (Patent US20240109915A1):Synthesis and Application of Acetyl-CoA Carboxylase Inhibitors for the Treatment of Acne. Google Patents.
Exploratory
Technical Whitepaper: Synthesis, Nomenclature, and Pharmaceutical Applications of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Executive Summary In the landscape of modern drug discovery, highly functionalized aromatic intermediates serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 1-Bromo-4-chloro-5-methoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, highly functionalized aromatic intermediates serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a prime example of a tetrasubstituted benzene ring engineered to provide specific steric and electronic properties. This whitepaper provides an in-depth analysis of its chemical identity, the mechanistic causality behind its regioselective synthesis, and its validated experimental protocols. Furthermore, it explores its pivotal role in the development of Acetyl-CoA Carboxylase (ACC) inhibitors for the treatment of metabolic and dermatological disorders[1].
Chemical Identity & Nomenclature
The nomenclature of highly substituted benzenes often presents a challenge, making strict adherence to IUPAC rules essential for accurate structural communication.
According to IUPAC guidelines, when multiple substituents are present on a benzene ring, they are cited in alphabetical order as prefixes. For this molecule, the substituents are bromo , chloro , methoxy , and nitro .
Numbering for Lowest Locants: The ring is numbered to give the lowest possible locant set to the substituents. The possible numbering schemes starting from any substituent yield the same locant set: 1, 2, 4, 5.
Alphabetical Tie-Breaker: When locant sets are identical, the lowest number (1) is assigned to the substituent cited first alphabetically. Therefore, the bromine atom is assigned position 1.
Relative Positioning: With bromine at C1, chlorine is at C4 (para), methoxy is at C5 (meta to bromo, ortho to chloro), and the nitro group is at C2 (ortho to bromo, para to methoxy).
This systematic application of rules results in the definitive IUPAC name: 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene .
The synthesis of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene relies on the regioselective electrophilic aromatic substitution (EAS) of its precursor, 4-bromo-1-chloro-2-methoxybenzene[4]. Understanding the causality behind this transformation is critical for predicting impurity profiles during scale-up.
The regioselectivity is governed by a competition between electronic activation and steric hindrance:
Electronic Directing Effects: The methoxy group (–OCH₃) is a strongly activating group due to its resonance contribution (+M effect). It dominates the directing effects of the mildly deactivating halogens, strongly directing the incoming nitronium ion (
NO2+
) to its ortho and para positions.
Steric Causality: In the starting material, the positions ortho to the methoxy group are C1 (already occupied by chlorine) and C3. Position C3 is highly sterically hindered as it is flanked by the bulky methoxy group and the bromine atom at C4.
Pathway Resolution: Due to the severe steric clash at C3, the electrophile preferentially attacks the para position relative to the methoxy group (C5 in the starting material numbering, which becomes C2 in the final product nomenclature).
Regioselectivity logic driven by steric hindrance and +M effects.
Experimental Protocol: Self-Validating Synthesis
The following protocol is adapted from validated pharmaceutical workflows used in the synthesis of ACC inhibitors[1]. To ensure high scientific integrity, the methodology is designed as a self-validating system, incorporating in-process controls to verify reaction success before proceeding to isolation.
Table 2: Reaction Stoichiometry
Reagent / Material
Molecular Weight
Equivalents
Amount
Moles
4-Bromo-1-chloro-2-methoxybenzene
221.48 g/mol
1.0
1.00 g
4.52 mmol
Sulfuric Acid (H₂SO₄, conc.)
98.08 g/mol
Solvent
3.0 mL
-
Nitric Acid (HNO₃, conc.)
63.01 g/mol
2.5
0.43 mL
11.3 mmol
Step-by-Step Methodology
Substrate Activation: Charge a dry, 50 mL round-bottom flask with 4-bromo-1-chloro-2-methoxybenzene (1.00 g, 4.52 mmol). Slowly add concentrated sulfuric acid (3 mL).
Causality: H₂SO₄ serves a dual purpose: it acts as a highly polar solvent to dissolve the substrate and functions as a strong Brønsted acid to protonate HNO₃, driving the formation of the active nitronium electrophile.
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and cool the mixture to 0 °C. Stir for 10 minutes.
Electrophile Generation: Add concentrated nitric acid (0.43 mL, 11.3 mmol) portion-wise over 5 minutes.
Self-Validation Checkpoint 1: Monitor the internal temperature via a thermocouple. The addition must be controlled to prevent the internal temperature from exceeding 5 °C. Exothermic spikes indicate overly rapid addition, which can lead to oxidative degradation or non-selective poly-nitration.
Reaction Progression: Remove the ice bath and allow the reaction mixture to slowly warm to 20 °C. Stir at this temperature for 16 hours[4].
Self-Validation Checkpoint 2: Pull a 10 µL reaction aliquot, quench it in 1 mL of cold water, and extract with 1 mL of ethyl acetate. Analyze the organic layer via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~221) is fully consumed and replaced by the product peak (m/z ~266).
Quench and Isolation: Slowly pour the reaction mixture onto 20 g of crushed ice to precipitate the product. Filter the resulting solid under vacuum. Wash the filter cake with cold distilled water until the filtrate reaches a neutral pH (pH ~7), ensuring the complete removal of residual acids. Dry the solid under high vacuum to afford 1-bromo-4-chloro-5-methoxy-2-nitrobenzene.
Step-by-step experimental workflow for the nitration protocol.
Pharmaceutical Application: ACC Inhibition
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is not merely a theoretical molecule; it is a highly valued intermediate in the synthesis of novel Acetyl-CoA Carboxylase (ACC) inhibitors[1].
ACC is the rate-limiting enzyme responsible for de novo lipogenesis, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. Inhibiting the ACC1 and ACC2 isoforms has been validated as a powerful mechanism to treat metabolic syndromes, including type 2 diabetes mellitus and obesity, as well as dermatological conditions like acne[4].
During drug synthesis, the nitro group of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene is typically reduced to an amine, allowing for subsequent cyclization reactions. The precise arrangement of the halogens (bromo and chloro) and the methoxy group provides the exact steric bulk and electronic distribution required for the resulting spiro[benzo[d]thiazole-6,4'-piperidin]-4(7H)-one derivatives to fit optimally within the ACC enzyme's allosteric binding pocket[1].
Molecular Weight, Formula, and Synthetic Methodology of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene: A Technical Whitepaper
Executive Summary In modern drug discovery, the precise engineering of halogenated nitroarene scaffolds is critical for developing highly selective therapeutic agents. 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a heavi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the precise engineering of halogenated nitroarene scaffolds is critical for developing highly selective therapeutic agents. 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a heavily functionalized aromatic intermediate that serves as a fundamental building block in the synthesis of complex heterocycles, particularly indole and indazole derivatives.
As an Application Scientist, I frequently encounter this compound in the development pathways for Acetyl-CoA Carboxylase (ACC) inhibitors—promising candidates for treating metabolic disorders such as obesity and Type 2 diabetes. This whitepaper provides an authoritative breakdown of its molecular properties, the mechanistic causality behind its regioselective synthesis, and a validated protocol for its preparation.
Molecular Identity & Physicochemical Profiling
Before initiating any synthetic workflow, establishing the exact physicochemical parameters of the intermediate is mandatory for stoichiometric precision and analytical validation. The structural complexity of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene arises from its tetrasubstituted benzene ring, which imparts unique steric and electronic properties.
Table 1: Core Physicochemical Properties
Property
Value
Scientific Rationale / Note
IUPAC Name
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Numbering prioritizes alphabetical order of substituents (Bromo > Chloro > Methoxy > Nitro) while maintaining the lowest possible locant set (1,2,4,5).
Molecular Formula
C₇H₅BrClNO₃
Comprises the core benzene ring (C₆H₂), a methoxy group (-OCH₃), a nitro group (-NO₂), and two distinct halogens (-Br, -Cl).
Molecular Weight
266.48 g/mol
Calculated based on standard atomic weights. Critical for determining molar equivalents in cross-coupling reactions[1].
CAS Registry Number
2092613-35-7
Unique identifier for procurement and database indexing[1].
Structural Features
Tetrasubstituted Arene
Features two handles for orthogonal cross-coupling (Br and Cl) and a reducible nitro group for subsequent cyclization.
The synthesis of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene relies on the nitration of 4-bromo-1-chloro-2-methoxybenzene . Understanding the causality of this reaction is essential for troubleshooting and scaling.
The Causality of Regioselectivity
When introducing a nitronium ion (
NO2+
) to 4-bromo-1-chloro-2-methoxybenzene, the substitution pattern is entirely dictated by the existing substituents:
The Methoxy Group (-OCH₃): This is a strongly activating, ortho/para-directing group due to resonance electron donation from the oxygen lone pairs.
The Halogens (-Br, -Cl): These are weakly deactivating but also ortho/para-directing via resonance.
Steric Hindrance: The ortho position to the methoxy group (between the methoxy and chloro groups) is sterically encumbered.
Because the methoxy group is the most powerful activating group on the ring, it dominates the directing effects. The position para to the methoxy group (which corresponds to position 5 in the final IUPAC nomenclature) is both electronically enriched and sterically accessible. Consequently, the electrophilic attack of the nitronium ion occurs almost exclusively at this para position, ensuring high regiochemical fidelity.
Fig 1. Regioselective electrophilic aromatic substitution driven by the methoxy group.
Action: Add 1.00 g of 4-bromo-1-chloro-2-methoxybenzene to a round-bottom flask containing 3 mL of concentrated
H2SO4
.
Action: Submerge the reaction vessel in an ice-water bath to cool the mixture to 0 °C. Stir for 10 minutes.
Causality:
H2SO4
acts as both the solvent and the acid catalyst required to generate the nitronium ion from
HNO3
. Cooling to 0 °C is critical; nitration is highly exothermic, and elevated temperatures can lead to oxidative cleavage of the methoxy ether or poly-nitration.
Electrophile Generation & Addition:
Action: Add 0.43 mL of concentrated
HNO3
portion-wise (dropwise) to the cooled mixture.
Causality: Portion-wise addition prevents localized thermal spikes, ensuring the controlled generation of the
NO2+
electrophile and maintaining the regioselectivity of the attack.
Reaction Propagation:
Action: Remove the ice bath and allow the reaction mixture to slowly warm to ambient temperature (~20 °C). Maintain continuous stirring for 16 hours.
Causality: The tetrasubstituted nature of the intermediate product introduces significant steric bulk. A prolonged reaction time (16 h) at a mild temperature (20 °C) provides the necessary kinetic energy for complete conversion without risking thermodynamic degradation.
Quenching & Isolation:
Action: Pour the reaction mixture carefully onto crushed ice.
Causality: This quenches the strong acids and precipitates the highly hydrophobic nitroarene product. The resulting solid can then be isolated via vacuum filtration, washed with cold water to remove residual acid, and purified via column chromatography if necessary.
Downstream Applications in Drug Discovery
In the context of pharmaceutical development, 1-bromo-4-chloro-5-methoxy-2-nitrobenzene is rarely the final therapeutic agent. Instead, it is a highly programmable scaffold.
As documented in recent patent filings for Acetyl-CoA Carboxylase (ACC) inhibitors[2][3], the nitro group is typically reduced to an amine, which then undergoes cyclization to form an indole or indazole core. The distinct reactivity profiles of the bromine (highly reactive in palladium-catalyzed cross-couplings like Suzuki or Buchwald-Hartwig) and the chlorine (less reactive, allowing for orthogonal functionalization) enable the precise construction of complex spiro-piperidine derivatives.
Fig 2. Downstream application of the synthesized intermediate in ACC inhibitor development.
An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Introduction 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a poly-functionalized aromatic compound. Given its array of reactive functional groups—a nitro group, a methoxy ether, and two distinct halogens (bromine and chlo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a poly-functionalized aromatic compound. Given its array of reactive functional groups—a nitro group, a methoxy ether, and two distinct halogens (bromine and chlorine)—it serves as a valuable intermediate in complex organic synthesis. Professionals in drug development and materials science may utilize this molecule as a building block for constructing more elaborate molecular architectures.
Section 1: Compound Profile and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. The data presented below has been compiled from chemical databases and computational predictions.
Section 2: Hazard Identification and Classification (GHS-based Approach)
By analyzing the hazards associated with structurally related chemicals, we can predict a GHS classification for 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene. The nitrobenzene core is a significant driver of systemic toxicity, while the halogen substituents are primary contributors to its irritant properties.[4][5][6][7]
Hazard Class
Hazard Category
GHS Hazard Statement
Rationale / Causality
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Common classification for functionalized nitroaromatic compounds.[3][4][5][6][7]
Acute Toxicity, Dermal
Category 4
H312: Harmful in contact with skin
Halogenated nitrobenzenes are known to be absorbed through the skin and can cause systemic effects.[3][4][5]
Acute Toxicity, Inhalation
Category 4
H332: Harmful if inhaled
Dusts or vapors can be inhaled, leading to respiratory irritation and systemic toxicity.[3][4][5]
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Halogenated aromatic compounds are frequently skin irritants.[2][5][6][7]
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
Direct contact with the eyes is likely to cause significant irritation.[2][5][6][7]
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
Inhalation of dust can irritate the respiratory tract.[2][5][7]
Specific Target Organ Toxicity (Repeated Exposure)
Category 2
H373: May cause damage to organs through prolonged or repeated exposure
Chronic exposure to nitroaromatic compounds is linked to organ damage.[4][5]
Hazardous to the Aquatic Environment, Long-Term Hazard
Category 2
H411: Toxic to aquatic life with long lasting effects
Halogenated aromatic compounds are often persistent and toxic in aquatic environments.[5]
Section 3: Toxicological Profile
The toxicological effects are primarily dictated by the nitroaromatic system. The reduction of the nitro group in vivo can lead to the formation of intermediates that cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.
Routes of Exposure: The primary routes of exposure in a laboratory setting are inhalation of dust, direct skin contact, eye contact, and accidental ingestion.[6][8]
Acute Effects:
Inhalation: May cause irritation to the respiratory system. Systemic effects similar to ingestion may occur.[2][7]
Skin Contact: Causes skin irritation and may lead to allergic skin reactions (sensitization).[2][5][6] The compound can be absorbed through the skin, potentially leading to systemic toxicity and methemoglobinemia.[3][4][5]
Eye Contact: Causes serious eye irritation, characterized by redness, pain, and watering.[2][5][6]
Ingestion: Harmful if swallowed.[4][6][7] Symptoms may include cyanosis (bluish discoloration of the skin), confusion, dizziness, and headache, all indicative of methemoglobinemia.
Chronic Effects: Prolonged or repeated exposure may cause damage to organs, particularly the liver, kidneys, and blood-forming systems.[4][5]
Carcinogenicity: While no data exists for this specific molecule, some chlorinated nitroaromatic compounds are considered weakly mutagenic or carcinogenic.[9] It is prudent to handle this compound as a suspected carcinogen.[5]
Section 4: Risk Assessment and Mitigation Workflow
A self-validating safety protocol begins with a systematic risk assessment. The causality behind this workflow is to ensure that hazards are identified, risks are understood, and appropriate controls are implemented before any experimental work begins. This proactive approach is fundamental to laboratory safety.
Caption: A systematic workflow for laboratory risk assessment.
Section 5: Safe Handling and Engineering Controls
Based on the risk assessment, a multi-layered approach to control exposure is required.
Engineering Controls
The primary method for controlling exposure is to handle the material within a properly functioning and certified chemical fume hood.[10][11] This minimizes the risk of inhaling dust or vapors. Safety showers and eyewash stations must be readily accessible and tested regularly.[6][10][11]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide adequate protection.
Protection Type
Specification
Rationale / Causality
Hand Protection
Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect before use.
Prevents skin contact and absorption.[3][10][12] Breakthrough times must be considered for prolonged tasks.
Eye/Face Protection
Chemical safety goggles. Use a face shield for splash hazards.
Protects against dust particles and splashes causing serious eye irritation.[10][11][12]
Skin & Body Protection
Standard laboratory coat. Consider a chemical-resistant apron for larger quantities.
Prevents contamination of personal clothing.[10][12]
Respiratory Protection
Not required if handled within a fume hood. For spills or emergencies, use a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges.
Protects against inhalation of high concentrations of dust or vapors if primary engineering controls fail.[5][13]
Hygiene Measures
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][6][10][12]
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][10]
Remove and wash contaminated clothing before reuse.[10][12]
Section 6: Storage and Disposal Procedures
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[2][5][11][14] Store away from incompatible materials such as strong oxidizing agents.[11] The storage area should be clearly labeled.
Disposal: This material and its container must be disposed of as hazardous waste.[5] All disposal activities must comply with federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[13][15][16]
Section 7: Emergency Procedures
Spill Response
Prompt and correct response to a spill is critical to prevent exposure and environmental contamination.
Caption: A stepwise protocol for responding to a chemical spill.
First Aid Measures
Immediate medical attention is crucial in case of exposure.
Exposure Route
First Aid Protocol
Inhalation
Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6][10]
Skin Contact
Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][6][10]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][10]
Ingestion
DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6][10]
Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[5][8]
Specific Hazards: Combustion or thermal decomposition will produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[5][8] The fine dust may form explosive mixtures with air.[5]
Protective Equipment for Firefighters: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with smoke and toxic fumes.[8][12]
References
Material Safety Data Sheet. (n.d.).
1-Bromo-4-nitrobenzene - Novachem. (2024, February 14).
Application Note: 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene as a Tetra-Orthogonal Building Block in Pharmaceutical Development
Executive Summary In modern pharmaceutical development, the rapid assembly of complex, multi-substituted heteroaromatics relies heavily on the availability of highly functionalized, pre-programmed building blocks. 1-Brom...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern pharmaceutical development, the rapid assembly of complex, multi-substituted heteroaromatics relies heavily on the availability of highly functionalized, pre-programmed building blocks. 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS: 2092613-35-7) represents a masterclass in structural design. As a tetra-substituted benzene ring, it bypasses the traditional challenges of de novo regiocontrol by providing four distinct, orthogonally reactive chemical handles: a bromo group, a chloro group, a methoxy group, and a nitro group [1].
Recently, this specific molecule has emerged as a critical intermediate in the synthesis of novel Acetyl-CoA Carboxylase (ACC) inhibitors—therapeutics targeted at severe dermatological conditions like acne vulgaris, as well as broader metabolic disorders [2]. This application note provides an authoritative guide on the structural causality, mechanistic pathways, and validated protocols for utilizing this building block.
Physicochemical & Structural Profiling
The synthetic utility of this building block stems from the varying bond dissociation energies (BDEs) and electronic properties of its substituents, allowing for precise, sequential functionalization without cross-reactivity.
Primary site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or carbonylation.
C2: Nitro Group (-NO₂)
Strongly electron-withdrawing
Handle for reductive cyclization (e.g., Bartoli indole synthesis) or reduction to aniline.
C4: Chloro Group (-Cl)
Stronger C-Halogen bond (BDE ~96 kcal/mol)
Secondary cross-coupling site; remains intact during C1-functionalization.
C5: Methoxy Group (-OMe)
Electron-donating (+M effect)
Modulates ring electronics; serves as a potential handle for future demethylation to a phenol.
Mechanistic Pathways & Synthetic Utility
The true power of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene is realized when it is subjected to cascade reactions that build complex heterocycles. A premier example is its transformation into a 7-bromoindole core via the Bartoli Indole Synthesis .
The ortho-relationship between the bulky bromine atom and the nitro group is not coincidental; it is a strict stereoelectronic requirement. The steric bulk of the bromine forces the nitro group out of coplanarity with the benzene ring, exposing the nitro oxygen to nucleophilic attack by a vinyl Grignard reagent. Following cyclization, the resulting indole possesses a highly reactive C7-bromo handle and an inert C4-chloro handle, enabling chemoselective downstream elaboration.
Figure 1: Synthetic workflow from starting material to ACC inhibitor via the title building block.
Validated Experimental Protocols
The following protocols are derived from validated pharmaceutical scale-up procedures [1][2]. They are designed as self-validating systems, incorporating mechanistic checkpoints to ensure experimental integrity.
Protocol 1: Regioselective Nitration (Synthesis of the Building Block)
Objective: Install the nitro group precisely at C2, leveraging the electronic directing effects of the existing substituents.
Initialization: To a reaction vessel containing 4-bromo-1-chloro-2-methoxybenzene (1.00 g, 4.52 mmol), add concentrated H₂SO₄ (3 mL).
Thermal Control: Cool the mixture to 0 °C using an ice-water bath and stir for 10 minutes to ensure complete dissolution and thermal equilibration.
Electrophilic Addition: Add concentrated HNO₃ (0.43 mL, 11.3 mmol) dropwise/portion-wise to maintain the internal temperature below 5 °C.
Propagation: Remove the cooling bath and allow the mixture to slowly warm to 20 °C. Stir for 16 hours.
Workup: Pour the mixture onto crushed ice. Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.
Expert Insight (Causality & Validation): Why does nitration occur exclusively at this position? The methoxy group is a powerful electron-donating group (+M effect) and dictates the regiochemistry. It directs the incoming nitronium ion to its ortho and para positions. The ortho position (C3) is sterically hindered by the adjacent chlorine and bromine atoms. Therefore, electrophilic aromatic substitution occurs cleanly at the para position (C5 of the starting material, which becomes C2 in the final nomenclature). Validation Checkpoint: The product will appear as a distinct yellow powder. GC-MS should confirm a molecular ion peak at m/z ~265/267/269 (characteristic isotopic pattern for 1 Br and 1 Cl).
Protocol 2: Bartoli Indole Synthesis (Constructing the 7-Bromoindole Core)
Objective: Convert the nitrobenzene building block into a highly functionalized indole using vinyl Grignard.
Initialization: Dissolve 1-bromo-4-chloro-5-methoxy-2-nitrobenzene (1.10 g, 0.83 mmol based on purity) in anhydrous THF (10 mL) under a strict nitrogen atmosphere.
Cryogenic Control: Cool the solution to -50 °C using a dry ice/acetone bath.
Grignard Addition: Slowly add vinylmagnesium bromide (1 M in THF, 15 mL, 15 mmol) via syringe. The solution will immediately darken.
Cyclization: Allow the mixture to slowly warm to -20 °C and stir for 16 hours.
Quench & Extraction: Warm the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl (30 mL). Extract the aqueous phase with EtOAc (50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Expert Insight (Causality & Validation): The Bartoli mechanism is highly complex. The first equivalent of Grignard attacks the nitro oxygen; the second acts as a reductant/base; the third forms an enamine intermediate that undergoes a [3,3]-sigmatropic rearrangement to close the pyrrole ring.
Note on Equivalents: While a theoretically pure system requires exactly 3.0 equivalents, crude or partially pure nitroarenes (as cited in recent patent literature [2]) may require massive excesses (up to 18 equivalents) to overcome reactive impurities. For >95% pure starting material, optimize starting at 3.5–4.0 equivalents. Validation Checkpoint: The reaction mixture will turn opaque and nearly black—this is the visual hallmark of a successful Bartoli intermediate formation. LC-MS of the purified product will show [M+H]⁺ at m/z ~259.9.
Protocol 3: Chemoselective Carbonylation (The Orthogonal Advantage)
Once the 7-bromo-4-chloro-5-methoxy-1H-indole is isolated, it can be subjected to Palladium-catalyzed carbonylation (e.g., using Pd(dppf)Cl₂, CO gas, and an amine nucleophile). Because the C-Br bond (C7) is significantly weaker than the C-Cl bond (C4), the Pd(0) catalyst will undergo oxidative addition exclusively at the C7 position. This self-validating chemoselectivity allows researchers to install complex spiro-piperidinyl amides (crucial for ACC inhibition) while leaving the C4-chlorine intact for potential later-stage SAR (Structure-Activity Relationship) exploration[1].
Conclusion
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is not merely a chemical intermediate; it is a strategically designed template. By understanding the causal relationships between its electronic directing groups and the steric requirements of its substituents, drug development professionals can leverage this building block to rapidly access complex, biologically active chemical space with high predictability and yield.
References
Novel ACC inhibitors (WO2024023727A1). Google Patents.
Novel ACC inhibitors (US20240109915A1). Google Patents.
Application
Application Note: Synthesis of 7-Substituted Indoles from 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Executive Summary 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a highly functionalized, poly-substituted arene that serves as a privileged building block in modern drug discovery. It is most notably utilized in the synth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a highly functionalized, poly-substituted arene that serves as a privileged building block in modern drug discovery. It is most notably utilized in the synthesis of complex acetyl-CoA carboxylase (ACC) inhibitors targeting metabolic and dermatological disorders [1]. This application note details the strategic conversion of this nitroarene into 7-bromo-4-chloro-5-methoxy-1H-indole via the Bartoli indole synthesis, followed by downstream functionalization.
Classical indole syntheses (e.g., Fischer, Larock) often fail or suffer from poor regioselectivity when attempting to construct 7-substituted indoles. The Bartoli methodology bypasses these limitations by leveraging the nitro group as both a directing and activating moiety, providing a direct, regioselective route to the indole core [2].
Strategic Rationale & Mechanistic Causality
The Bartoli indole synthesis requires the reaction of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. In the case of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene, the bulky bromine atom at the C1 position (ortho to the nitro group at C2) plays a critical dual role:
Absolute Regiocontrol: The steric bulk of the bromine atom prevents the vinyl group from attacking the C1 position. Instead, it forces the key [3,3]-sigmatropic rearrangement to occur exclusively at the unsubstituted C3 position, cleanly affording the 7-bromoindole.
Late-Stage Functionalization Handle: The resulting indole retains the C7–Br bond, which is perfectly primed for palladium-catalyzed cross-coupling or carbonylation to yield 7-carbonyl derivatives.
The Stoichiometric Imperative
The reaction requires precisely three equivalents of vinylmagnesium bromide due to the strict demands of the mechanism:
Equivalent 1: Nucleophilic attack on the nitro group followed by the elimination of magnesium oxide (MgO), yielding a reactive nitrosoarene intermediate.
Equivalent 2: Attack on the nitrosoarene to form a magnesium N-vinylhydroxylamine salt. This intermediate spontaneously undergoes a[3,3]-sigmatropic rearrangement and ring closure to form an indoline intermediate.
Equivalent 3: Acts as a base to deprotonate the indoline, driving the rearomatization to the final indole core.
Mechanistic workflow of the Bartoli indole synthesis and subsequent carbonylation.
Experimental Protocol: Bartoli Indole Synthesis
This protocol is designed as a self-validating system to ensure high fidelity and reproducibility in the synthesis of 7-bromo-4-chloro-5-methoxy-1H-indole [1].
Vinylmagnesium bromide (1.0 M in THF, 3.5 to 4.0 equiv)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous Ammonium Chloride (NH₄Cl)
Ethyl Acetate (EtOAc) and Hexanes
Step-by-Step Methodology:
Preparation & Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with argon. Charge the flask with 1-bromo-4-chloro-5-methoxy-2-nitrobenzene (e.g., 1.10 g, 4.13 mmol) and anhydrous THF (10 mL) to create a ~0.4 M solution.
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Wait 10 minutes to ensure the internal temperature reaches -50 °C.
Causality: Vinyl Grignard additions to nitroarenes are violently exothermic. Temperatures above -20 °C during this initial addition lead to rapid decomposition and the formation of unwanted azo/azoxy dimers.
Grignard Addition: Using a syringe pump, add vinylmagnesium bromide (1.0 M in THF, 15 mL, 15.0 mmol, ~3.6 equiv) dropwise over 30 minutes. Maintain the internal temperature below -40 °C.
Self-Validation: The solution will rapidly change to a deep, dark color (typically red/brown), indicating the successful deoxygenation and formation of the nitroso intermediate.
Rearrangement & Cyclization: Remove the dry ice bath and transfer the flask to a cryocooler set at -20 °C. Stir the mixture for 16 hours.
Causality: The [3,3]-sigmatropic rearrangement has a kinetic barrier; holding the reaction at -20 °C provides sufficient thermal energy for cyclization while preventing the Grignard reagent from polymerizing.
Self-Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 9:1). The starting material spot should completely disappear, replaced by a lower
Rf
spot that fluoresces blue under 254 nm UV light.
Quenching: Cool the mixture to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (20 mL) until gas evolution ceases.
Causality: NH₄Cl buffers the aqueous phase, preventing the highly basic magnesium alkoxides from degrading the electron-rich indole product. It also breaks up magnesium emulsions, facilitating clean phase separation.
Workup & Extraction: Dilute the mixture with EtOAc (30 mL) and separate the phases. Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent gradient: 0-10% EtOAc in Hexanes) to afford 7-bromo-4-chloro-5-methoxy-1H-indole as a solid.
Downstream Functionalization: Carbonylation
To synthesize the final ACC inhibitor pharmacophore, the C7-bromide must be converted to a carbonyl derivative (e.g., an ester or amide). This is achieved via Palladium-catalyzed carbonylation.
Workflow: The 7-bromoindole is dissolved in a mixture of DMF and Methanol (or an amine for direct amidation). A palladium catalyst (e.g., Pd(dppf)Cl₂) and an organic base (Triethylamine) are added. The system is purged and placed under a Carbon Monoxide (CO) atmosphere (balloon pressure) and heated to 80 °C.
Mechanism: Oxidative addition of Pd(0) into the C7–Br bond is followed by the migratory insertion of CO. Subsequent nucleophilic attack by the alcohol or amine yields the 4-chloro-5-methoxy-1H-indole-7-carbonyl derivative, effectively completing the functionalization of the original nitrobenzene scaffold.
Quantitative Data & Optimization Summary
Parameter
Optimized Condition
Mechanistic Rationale
Grignard Equivalents
3.5 – 4.0 equiv
3.0 equiv strictly required by mechanism; the slight excess accounts for trace moisture and ensures complete deprotonation of the indoline intermediate.
Addition Temperature
-50 °C
Prevents runaway exothermic deoxygenation and suppresses the formation of azo-dimer byproducts.
Rearrangement Temp
-20 °C (16 hours)
Provides the precise thermal energy required for the [3,3]-sigmatropic shift without causing Grignard degradation.
Quenching Agent
Sat. aq. NH₄Cl at 0 °C
Buffers the pH to protect the indole core and solubilizes magnesium salts to prevent emulsion formation.
Expected Yield
45 – 60%
Typical yield range for Bartoli syntheses due to the highly reactive, transient nature of the nitrosoarene intermediate.
References
Novel ACC Inhibitors.US Patent US20240109915A1. Published April 4, 2024.
The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. Tetrahedron Letters, 1989, 30(16), 2129-2132. Available at:[Link]
Method
Application Notes and Protocols for 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Synthetic Building Block In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities hinge on the availability of versati...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Versatile Synthetic Building Block
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities hinge on the availability of versatile chemical building blocks. 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a polysubstituted aromatic compound poised to serve as a highly valuable intermediate in medicinal chemistry. While specific literature on this exact molecule is sparse, a thorough analysis of its constituent functional groups—bromo, chloro, methoxy, and nitro—allows for a confident extrapolation of its reactivity and potential applications.
This guide provides an in-depth exploration of the synthetic utility of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene. We will dissect its inherent chemical reactivity, propose its application in the synthesis of pharmacologically relevant scaffolds, and provide detailed, field-proven protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage complex intermediates for the synthesis of next-generation therapeutics.
Physicochemical Properties and Reactivity Analysis
The strategic arrangement of substituents on the benzene ring of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene dictates its chemical behavior. The interplay of electronic effects creates a molecule with distinct reactive sites, offering a palette of opportunities for synthetic diversification.
Property
Value
Molecular Formula
C₇H₅BrClNO₃
Molecular Weight
266.48 g/mol
Appearance
Predicted to be a yellow or off-white solid
Solubility
Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents
Electronic Landscape:
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety significantly acidifies the aromatic ring, making it "electron-deficient." This is the primary activating group for nucleophilic aromatic substitution (SNAr) reactions, particularly at the ortho and para positions.
Halogens (-Br, -Cl): Both bromine and chlorine are electron-withdrawing through induction but electron-donating via resonance. Their net effect is deactivating, yet they serve as excellent leaving groups in nucleophilic substitution and as handles for transition metal-catalyzed cross-coupling reactions.
Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which can influence the regioselectivity of certain reactions.
This combination of functional groups suggests three primary avenues for synthetic modification: nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions.
Core Application: A Gateway to Privileged Medicinal Scaffolds
The true value of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene lies in its potential to serve as a precursor to the 4-bromo-2-chloro-5-methoxyaniline scaffold. Substituted anilines are a cornerstone in medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2] The aniline scaffold is a privileged structure, frequently found in kinase inhibitors, antimicrobial agents, and drugs targeting the central nervous system.[1][2][3]
The reduction of the nitro group in the parent compound yields this key aniline intermediate, which can then be further elaborated through reactions at the amino group or the remaining halogen sites. This two-step approach—functionalization followed by reduction, or vice versa—provides a flexible strategy for building molecular complexity.
Key Synthetic Transformations and Protocols
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring makes 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene an excellent substrate for SNAr reactions.[4][5] The nitro group strongly activates the ortho position (C1, bearing the bromine) and the para position (C4, bearing the chlorine) for nucleophilic attack. The chlorine at C4 is the most likely site of substitution due to the combined activation from the nitro group and the absence of steric hindrance compared to the C1 position.
Caption: General workflow for an SNAr reaction.
Protocol: Synthesis of N-Aryl-1-bromo-5-methoxy-2-nitro-4-aniline Derivative
Rationale: This protocol describes the substitution of the chlorine atom with a generic primary amine. The choice of an aprotic polar solvent like DMF or DMSO is crucial as it effectively solvates the ions generated in the Meisenheimer complex intermediate, thereby accelerating the reaction. A base is required to deprotonate the amine nucleophile or to neutralize the HCl generated if a salt of the amine is used.
Materials:
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Desired primary or secondary amine
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (1.0 eq).
Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
Add the amine nucleophile (1.2 eq) followed by potassium carbonate (2.0 eq).
Heat the reaction mixture to 100 °C and stir vigorously.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
Cool the mixture to room temperature and pour it into a beaker containing ice-water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is one of the most powerful transformations in medicinal chemistry, unlocking a wealth of subsequent reactions.[6] The challenge is to achieve this reduction selectively without affecting the halogen substituents, which can be susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).[7]
Caption: The reduction to aniline as a key step.
Protocol: Selective Reduction with Tin(II) Chloride
Rationale: The use of metal reductants in acidic or neutral conditions is a classic and reliable method for nitro group reduction that is tolerant of aryl halides.[7][8] Tin(II) chloride in ethanol or ethyl acetate is particularly effective and mild, making it a preferred choice for substrates with sensitive functional groups.[8]
Materials:
Substituted 2-nitrobenzene derivative
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Absolute Ethanol or Ethyl Acetate
5% aqueous Sodium Bicarbonate (NaHCO₃)
Ethyl acetate
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve the nitroaromatic compound (1.0 eq) in absolute ethanol.
Add Tin(II) chloride dihydrate (4-5 eq) to the solution.
Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere.
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it into a beaker of ice.
Carefully add 5% aqueous NaHCO₃ solution with stirring until the pH is basic (pH ~8). This will precipitate tin salts.
Extract the aqueous slurry three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure to yield the crude aniline, which can be purified by column chromatography if necessary.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of both bromo and chloro substituents offers an opportunity for selective functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] The Carbon-Bromine bond is weaker and more reactive towards oxidative addition to a Pd(0) catalyst than the Carbon-Chlorine bond.[11] This reactivity difference can be exploited to selectively replace the bromine atom while leaving the chlorine intact, provided the reaction conditions are carefully controlled.
Protocol: Selective Suzuki-Miyaura Coupling at the Bromine Position
Rationale: This protocol uses a standard palladium catalyst and a phosphine ligand to couple an arylboronic acid at the C-Br bond. The choice of a relatively mild base and temperature can help to maintain the selectivity for the more reactive C-Br bond over the C-Cl bond.
Materials:
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Arylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
Potassium carbonate (K₂CO₃)
1,4-Dioxane and Water (4:1 mixture)
Ethyl acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
In a Schlenk tube, combine 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the residue by flash column chromatography to isolate the coupled product.
Conclusion
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene represents a highly functionalized and synthetically versatile building block for medicinal chemistry. Although not widely documented itself, its potential can be confidently inferred from the well-established chemistry of its constituent parts. Through strategic application of nucleophilic aromatic substitution, selective nitro reduction, and palladium-catalyzed cross-coupling, this compound provides multiple pathways to novel and complex molecular architectures. The protocols detailed herein offer a robust starting point for researchers to unlock the potential of this promising intermediate in the pursuit of new therapeutic agents.
References
BenchChem. (2025). The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview. BenchChem.
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Cresset Group.
BenchChem. (2025). Potential applications of substituted anilines in medicinal chemistry. BenchChem.
BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem.
BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK.
St. Amant, A. H., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
Al-dujaili, A. H., & Al-Zoubi, R. M. (2019).
Check, C. T., & Scheidt, K. A. (2012).
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem.
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline. BenchChem.
The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
Chemistry LibreTexts. (2023, August 2). 2.
Shein, S. M., et al. (1986). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews.
Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.
Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry.
Application and Protocol Guide for the Chemoselective Reduction of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Introduction: The Critical Role of Nitroarene Reduction in Synthesis The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the phar...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Nitroarene Reduction in Synthesis
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Anilines serve as versatile building blocks for a vast array of more complex molecules.[1][2] The selective reduction of a nitro group in a polyfunctionalized arene, such as 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene, presents a significant challenge. The presence of halogen substituents (bromo and chloro) necessitates a reduction method that is highly chemoselective to avoid undesired dehalogenation.[3][4][5] This guide provides detailed protocols and expert insights into reliable methods for the reduction of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene to 2-Bromo-5-chloro-4-methoxyaniline, a valuable intermediate in drug discovery.
Understanding the Challenge: Chemoselectivity in the Presence of Halogens
The primary obstacle in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation, where the halogen atoms are reductively cleaved from the aromatic ring.[3][6] This side reaction is particularly prevalent with certain catalysts, such as palladium on carbon (Pd/C), under standard hydrogenation conditions.[3] Therefore, the choice of reducing agent and reaction conditions is paramount to ensure the integrity of the carbon-halogen bonds. This guide will focus on two robust and widely applicable methods that demonstrate excellent chemoselectivity: reduction with iron powder in the presence of an ammonium chloride promoter and reduction using tin(II) chloride.
Method 1: Iron-Mediated Reduction with Ammonium Chloride
The use of iron powder in combination with a weak acid promoter like ammonium chloride is a classic, cost-effective, and highly reliable method for nitro group reduction.[2][7][8] This system is renowned for its excellent functional group tolerance, particularly its inertness towards aromatic halogens.[7]
Mechanism and Rationale
The reaction proceeds via single electron transfer from the surface of the iron metal to the nitro group. The ammonium chloride serves as a mild proton donor and electrolyte, facilitating the reaction and preventing the formation of passivating iron oxide layers on the metal surface. The reaction is typically carried out in a protic solvent mixture, such as ethanol/water or methanol/water, to ensure sufficient solubility of the reactants.
Caption: Workflow for the iron-mediated reduction of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene.
Detailed Protocol
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (1.0 eq), iron powder (<100 mesh, 5.0 eq), and ammonium chloride (4.0 eq).
Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask. The solvent volume should be sufficient to ensure good stirring of the suspension.
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction is often exothermic, so initial heating should be controlled.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
Work-up:
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of celite to remove the iron and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Add water and ethyl acetate to the residue and transfer to a separatory funnel.
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-Bromo-5-chloro-4-methoxyaniline. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[9][10][11]
Method 2: Tin(II) Chloride Reduction
Reduction with stannous chloride (SnCl₂) is another widely used method for the conversion of nitroarenes to anilines.[12][13] It is particularly effective for substrates that may be sensitive to the more heterogeneous conditions of the iron-based reduction. While historically a very common method, considerations around tin waste are a factor in modern process chemistry.[12]
Mechanism and Rationale
Tin(II) chloride acts as a reducing agent, undergoing oxidation to Tin(IV) while reducing the nitro group. The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid, or in a polar protic solvent like ethanol.[14][15] The mechanism involves a series of electron and proton transfers, with nitroso and hydroxylamine intermediates.
Experimental Workflow: Tin(II) Chloride Reduction
Caption: Workflow for the Tin(II) chloride reduction of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene.
Detailed Protocol
Reaction Setup: Dissolve 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
Reagent Preparation: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) in concentrated hydrochloric acid.
Reaction: Cool the solution of the nitroarene in an ice bath. Slowly add the tin(II) chloride solution dropwise to the stirred nitroarene solution. The reaction can be exothermic. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
Work-up:
Pour the reaction mixture into ice.
Carefully basify the mixture with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is >10. This will precipitate tin salts.
Extract the mixture with ethyl acetate (3 x).
Filter the combined organic extracts through a pad of celite to remove any remaining tin salts.
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-Bromo-5-chloro-4-methoxyaniline. Purify by column chromatography or recrystallization as described in Method 1.[9][10][11]
Heterogeneous, Requires heating, Filtration of fine iron particles can be slow.
Stoichiometric tin waste, Work-up can be cumbersome due to tin salt precipitation.[12]
Characterization of 2-Bromo-5-chloro-4-methoxyaniline
The successful synthesis of the target aniline can be confirmed by standard analytical techniques:
¹H NMR: The appearance of a broad singlet corresponding to the -NH₂ protons and a shift in the aromatic proton signals.
¹³C NMR: The disappearance of the nitro-substituted carbon signal and the appearance of the amino-substituted carbon signal.
Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-Bromo-5-chloro-4-methoxyaniline.
Infrared Spectroscopy: The appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹.
Safety and Handling Precautions
Nitro Compounds: Aromatic nitro compounds are potentially explosive and should be handled with care. Avoid heat, shock, and friction.[16] Store in a cool, well-ventilated area away from reducing agents.[16]
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Solvents: Ethanol and ethyl acetate are flammable. Work in a well-ventilated fume hood and away from ignition sources.
Exothermic Reactions: The reduction of nitro groups is often highly exothermic.[17] Careful control of reagent addition and temperature is crucial, especially on a larger scale.
Conclusion
The chemoselective reduction of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene can be reliably achieved using either iron powder with ammonium chloride or tin(II) chloride. The choice of method will depend on the scale of the reaction, cost considerations, and available equipment. The Fe/NH₄Cl method is generally preferred for its low cost and environmental advantages, while the SnCl₂ method offers milder reaction conditions. Both protocols, when executed with care, provide a high yield of the desired 2-Bromo-5-chloro-4-methoxyaniline, a key intermediate for further synthetic transformations.
References
BenchChem. (n.d.). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
Loos, P., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
Zhang, Y., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
Loos, P., et al. (2015). Selective hydrogenation of halogenated nitroaromatics to haloanilines in batch and flow. Organic Process Research & Development.
Loos, P., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ResearchGate.
BenchChem. (n.d.). Technical Support Center: Purification of Polyhalogenated Anilines.
Wang, C., et al. (2022). Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics.
Du, H.-C., et al. (2022). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Methods in Molecular Biology.
Liu, Y., et al. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org.
Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
Forrester, J., et al. (2002). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry.
Romero, A. H., et al. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Organic Chemistry Portal.
Various Authors. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones†. Request PDF.
Forrester, J., et al. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry.
Smith, J. G. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction.
BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-chloro-5-methoxyaniline.
Kumar, S., et al. (n.d.).
BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
Google Patents. (n.d.). Method for purifying aniline.
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
Semantic Scholar. (n.d.). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
An authoritative guide to the synthetic utility and orthogonal functionalization of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene , designed for medicinal chemists and process development scientists. Executive Summary & Chem...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative guide to the synthetic utility and orthogonal functionalization of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene , designed for medicinal chemists and process development scientists.
Executive Summary & Chemical Profile
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a highly functionalized, tetra-substituted aromatic building block. It presents four distinct vectors for derivatization: a highly labile C–Br bond, a more robust C–Cl bond, a reducible nitro group, and an electron-donating methoxy ether. This orthogonal reactivity makes it a privileged scaffold in medicinal chemistry, particularly for synthesizing complex biaryls, Acetyl CoA-Carboxylase (ACC) inhibitors[1], and fused heterocyclic systems like benzimidazoles and indoles.
The strategic value of this molecule lies in the ability to sequentially functionalize the ring without requiring intermediate protecting groups. By exploiting the thermodynamic and kinetic differences between the carbon-halogen bonds, chemists can execute highly predictable, site-selective transformations[2].
To successfully utilize this scaffold, one must understand the causality behind its reactivity profile:
Halogen Reactivity Gap: In palladium-catalyzed cross-coupling, the rate-determining step for unactivated arenes is typically oxidative addition. The bond dissociation energy (BDE) of the C–Br bond (~81 kcal/mol) is significantly lower than that of the C–Cl bond (~96 kcal/mol). Consequently, Pd(0) inserts into the C–Br bond orders of magnitude faster than the C–Cl bond, allowing for chemoselective coupling[3].
Electronic Modulation by the Nitro Group: The strongly electron-withdrawing nitro (–NO₂) group sits ortho to the bromide. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide, making the C–Br bond exceptionally susceptible to nucleophilic attack by electron-rich Pd(0) species.
Ligand-Controlled Selectivity: Standard phosphine ligands (e.g., PPh₃, dppf) are sufficient to activate the highly primed C–Br bond. However, to subsequently activate the remaining C–Cl bond, bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) are strictly required to overcome the higher activation barrier.
Sequential orthogonal functionalization workflow of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene.
Quantitative Data: Ligand Optimization for Chemoselectivity
Selecting the correct catalyst system is critical to preventing the over-coupling of the C–Cl bond during the initial C–Br functionalization. The table below summarizes the optimization of the initial Suzuki-Miyaura coupling step.
Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling (C–Br vs C–Cl)
Entry
Catalyst / Ligand
Base
Solvent System
Temp (°C)
Yield (C–Br Coupled)
C–Cl Coupled Byproduct
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O (4:1)
80
88%
< 2%
2
Pd(dppf)Cl₂
K₃PO₄
Dioxane/H₂O (4:1)
90
92%
< 1%
3
Pd₂(dba)₃ / XPhos
Cs₂CO₃
Dioxane
100
45%
35% (Loss of selectivity)
4
Pd(OAc)₂ / SPhos
K₂CO₃
DMF
100
60%
20%
Data Interpretation: Entry 2 represents the optimal self-validating system. The bidentate ligand dppf provides excellent stability and high turnover for the C–Br bond without being electron-rich enough to activate the C–Cl bond. Conversely, Entry 3 demonstrates that using a highly active Buchwald ligand (XPhos) prematurely lowers the activation barrier for the C–Cl bond, destroying the chemoselectivity.
Objective: Form a C–C bond at position 1 while preserving the C–Cl bond at position 4.
Preparation: To an oven-dried Schlenk flask, add 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (1.0 equiv, 10 mmol), the desired arylboronic acid (1.05 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (2.0 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M concentration).
Causality Check: Thorough degassing (sparging with N₂ for 15 mins) is mandatory. Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, leading to stalled reactions and promoting boronic acid homocoupling.
Reaction: Heat the biphasic mixture to 90 °C under a nitrogen atmosphere for 4–6 hours. Monitor via LC-MS or TLC until the starting material is consumed.
Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Catalytic cycle detailing the chemoselective Suzuki-Miyaura coupling at the C-Br bond.
Objective: Functionalize the remaining C–Cl bond at position 4 with a primary or secondary amine.
Catalyst Pre-activation: In a nitrogen-filled glovebox or via standard Schlenk technique, pre-mix Pd₂(dba)₃ (0.02 equiv) and XPhos (0.06 equiv) in anhydrous toluene (2 mL). Stir for 10 minutes at room temperature.
Causality Check: Pre-ligation ensures the bulky XPhos ligand is fully coordinated to the palladium center before it encounters the unreactive aryl chloride, preventing the formation of inactive palladium black.
Reagent Addition: Add the 4-chloro-biaryl intermediate from Protocol 1 (1.0 equiv), the desired amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv). Dilute with additional anhydrous toluene to reach a 0.1 M concentration.
Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.
Workup: Cool the mixture, filter through a pad of Celite to remove inorganic salts, concentrate, and purify via flash chromatography.
Protocol 3: Halogen-Preserving Nitro Reduction
Objective: Reduce the strongly electron-withdrawing –NO₂ group to an electron-donating –NH₂ group to yield a functionalized aniline scaffold.
Preparation: Suspend the nitroarene intermediate (1.0 equiv) and NH₄Cl (5.0 equiv) in an Ethanol/Water mixture (3:1 v/v, 0.2 M).
Reduction: Heat the suspension to 70 °C. Once heated, add Iron (Fe) powder (325 mesh, 5.0 equiv) portion-wise over 15 minutes.
Causality Check: The reaction is highly exothermic; portion-wise addition prevents thermal runaway. Fe/NH₄Cl is specifically chosen over standard Pd/C hydrogenation to strictly prevent the hydrodehalogenation of any unreacted C–Cl bonds that may need to be preserved for later steps[4].
Isolation: Stir vigorously at 70 °C for 2 hours. Filter the hot mixture through a pad of Celite, washing thoroughly with hot EtOAc. Concentrate the filtrate, extract with EtOAc, wash with brine, dry, and evaporate to yield the aniline product.
References
[1] Vertex Pharmaceuticals Incorporated. (2024). Novel ACC inhibitors (Patent No. WO2024023727A1). World Intellectual Property Organization. Available at:
[4] Organic Chemistry Portal. (2025). Amine synthesis by nitro compound reduction. Available at:[Link]
Application Notes & Protocols: The Strategic Use of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene in the Synthesis of Advanced Agrochemicals
Introduction: The Role of Polysubstituted Nitroaromatics in Agrochemical Innovation Polysubstituted aromatic compounds are the cornerstone of modern agrochemical design, providing a rigid scaffold upon which diverse func...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Role of Polysubstituted Nitroaromatics in Agrochemical Innovation
Polysubstituted aromatic compounds are the cornerstone of modern agrochemical design, providing a rigid scaffold upon which diverse functionalities can be installed to elicit specific biological activities. 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene and its isomers represent a class of highly valuable, yet underutilized, intermediates. The strategic placement of bromo, chloro, methoxy, and nitro groups offers a rich platform for a variety of chemical transformations, making it a precursor for novel herbicides and fungicides. The primary utility of such a molecule lies in its eventual conversion to the corresponding aniline, a key building block for many active ingredients. The nitro group, a powerful electron-withdrawing group, not only influences the regioselectivity of further aromatic substitutions but also serves as a masked amino group, which can be revealed through a straightforward reduction step. This document provides a comprehensive guide to the synthetic potential of this class of compounds, focusing on a representative synthesis of a high-value agrochemical.
While direct, publicly documented synthetic routes employing the exact 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene isomer are limited, its structural motifs are found in precursors to several classes of potent agrochemicals. This guide will use the synthesis of a triazolopyrimidine sulfonamide herbicide as a representative example to illustrate the principles and protocols applicable to this class of intermediates.
Case Study: Synthesis of Triazolopyrimidine Sulfonamide Herbicides
Triazolopyrimidine sulfonamides are a commercially significant class of herbicides that act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2][3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, but is absent in animals, conferring a high degree of safety for mammals.[1][4] Herbicides like florasulam, cloransulam-methyl, and pyroxsulam belong to this family.[3][5] Their synthesis showcases the importance of highly substituted aromatic amines, which are typically derived from the reduction of their nitroaromatic precursors.
Overall Synthetic Strategy
The synthesis of a triazolopyrimidine sulfonamide herbicide can be conceptually divided into three main stages:
Formation of the Substituted Aniline: Reduction of the nitroaromatic precursor to the corresponding aniline. This is the key step where a compound like 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene would be utilized.
Synthesis of the Heterocyclic Core: Construction of the triazolopyrimidine sulfonyl chloride moiety.
Coupling and Final Assembly: The sulfonamide linkage is formed by reacting the substituted aniline with the triazolopyrimidine sulfonyl chloride.[6]
Fig. 1: Overall synthetic workflow for a triazolopyrimidine herbicide.
Detailed Experimental Protocols
The following protocols provide a representative, step-by-step methodology for the synthesis of a triazolopyrimidine sulfonamide herbicide.
Protocol 1: Reduction of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Objective: To prepare the corresponding 4-bromo-5-chloro-2-methoxy-aniline, a key building block for the final coupling reaction.
Rationale: The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many agrochemicals. Catalytic hydrogenation is a clean and efficient method, often providing high yields of the desired aniline with minimal side products.
Materials:
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Palladium on carbon (10% Pd/C)
Ethanol or Ethyl Acetate (ACS grade)
Hydrogen gas (H₂)
Celite®
Procedure:
To a hydrogenation vessel, add 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (1.0 eq).
Add a suitable solvent such as ethanol or ethyl acetate (10-20 volumes).
Carefully add 10% Pd/C catalyst (0.01-0.05 eq by weight).
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-5-chloro-2-methoxy-aniline, which can be used directly in the next step or purified by column chromatography or recrystallization.
Protocol 2: Synthesis of a Triazolopyrimidine Sulfonyl Chloride Intermediate
Objective: To construct the heterocyclic core that will be coupled with the aniline. This protocol outlines a plausible route based on established chemistries, such as the Tisler triazolopyrimidine cyclization.[7][8]
Rationale: The Tisler cyclization provides an efficient route to the 2-amino-s-triazolo[1,5-a]pyrimidine core. The subsequent conversion to the sulfonyl chloride activates the heterocycle for the final coupling step.
Materials:
2-Chloro-4,6-dimethoxypyrimidine
Hydrazine
N-Carboethoxyisothiocyanate
Phosphorus oxychloride (POCl₃)
Thionyl chloride (SOCl₂)
Procedure (Multi-step):
Hydrazinolysis: React 2-chloro-4,6-dimethoxypyrimidine with hydrazine to form the corresponding hydrazinopyrimidine.
Thiourea Formation: Treat the hydrazinopyrimidine with N-carboethoxyisothiocyanate to form an N-ethoxycarbonyl thiourea intermediate.[7]
Tisler Cyclization: Heat the thiourea intermediate in a high-boiling solvent (e.g., diphenyl ether) to effect cyclization to the 2-mercapto-triazolopyrimidine.
Oxidation & Chlorosulfonation: The mercapto group is then converted to a sulfonyl chloride. This can be achieved in a two-step process involving oxidation to the sulfonic acid followed by treatment with a chlorinating agent (e.g., SOCl₂ or POCl₃), or in a one-pot procedure using excess chlorinating/oxidizing agents under controlled conditions.
Protocol 3: Sulfonamide Coupling to Synthesize a Florasulam-type Herbicide
Objective: To couple the substituted aniline with the triazolopyrimidine sulfonyl chloride to form the final active ingredient.
Rationale: This is a nucleophilic substitution reaction where the amino group of the aniline attacks the electrophilic sulfur of the sulfonyl chloride. The use of a base is necessary to neutralize the HCl generated during the reaction and to facilitate the coupling.
Pyridine or another suitable base (e.g., triethylamine)
Dichloromethane (DCM) or Acetonitrile (ACN)
Procedure:
Dissolve the substituted aniline (1.0 eq) in anhydrous DCM or ACN in a dry reaction flask under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add pyridine (1.5-2.0 eq) to the solution.
Slowly add a solution of the triazolopyrimidine sulfonyl chloride (1.0-1.1 eq) in the same solvent, keeping the temperature below 5 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, quench the reaction by adding water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the final triazolopyrimidine sulfonamide herbicide.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of a representative triazolopyrimidine sulfonamide herbicide.
Step
Reactant 1
Reactant 2
Key Reagents/Catalyst
Solvent
Temp. (°C)
Time (h)
Typical Yield (%)
1
Substituted Nitrobenzene
H₂
10% Pd/C
Ethanol
25
4-8
>95
2
Substituted Pyrimidine
Hydrazine, etc.
Various
Various
Various
24-48
60-80 (multi-step)
3
Substituted Aniline
Sulfonyl Chloride
Pyridine
DCM
0 to 25
12-24
70-90
Mechanism of Action Visualization
The herbicidal activity of triazolopyrimidine sulfonamides stems from their ability to inhibit the AHAS enzyme, thereby blocking the biosynthesis of essential amino acids.
Fig. 2: Inhibition of the AHAS enzyme by triazolopyrimidine herbicides.
Conclusion
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene and its isomers are highly functionalized intermediates with significant potential for the synthesis of complex agrochemicals. While this specific molecule may not yet be a widely used commodity, the principles and protocols outlined in this guide, using the synthesis of a triazolopyrimidine sulfonamide herbicide as a case study, demonstrate the strategic value of such polysubstituted nitroaromatics. The ability to perform a sequence of reactions, including reduction of the nitro group and subsequent coupling reactions, allows for the construction of highly active and selective crop protection agents. Further research into the derivatization of this and similar compounds is likely to yield new active ingredients with improved efficacy and safety profiles.
References
Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. PubMed, [Link]
Synthesis and Herbicidal Activity of Novel N-(7-Oxo-4,7-dihydro-[1][2][9]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides. MDPI, [Link]
Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. PubMed, [Link]
Florasulam (Ref: DE 570). AERU - University of Hertfordshire, [Link]
Application of the Tisler Triazolopyrimidine Cyclization to the Synthesis of a Crop Protection Agent and an Intermediate. ACS Publications, [Link]
Application of the Tisler Triazolopyrimidine Cyclization to the Synthesis of a Crop Protection Agent and an Intermediate. Organic Process Research & Development, [Link]
WO2019074995A1 - Method of preparation of florasulam.
Technical Support Center: Synthesis of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with the synthesis and optimization of 1-bromo-4-chloro-5-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with the synthesis and optimization of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene .
Below, you will find an in-depth mechanistic breakdown of the transformation, a self-validating experimental protocol, and a troubleshooting guide addressing the most common side products encountered during this electrophilic aromatic substitution (EAS).
Mechanistic Insights: Regioselectivity & Side Product Causality
The synthesis of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene is typically achieved via the direct nitration of 4-bromo-1-chloro-2-methoxybenzene (also known as 5-bromo-2-chloroanisole) using a mixture of concentrated nitric and sulfuric acids [1].
Understanding the directing effects on the aromatic ring is critical for controlling the impurity profile:
The Methoxy Group (-OMe): As a strongly activating, ortho/para-directing group, the methoxy moiety dominates the regioselectivity of the ring. It directs the nitronium ion (NO₂⁺) primarily to the para position (C4 of the anisole ring), yielding the desired product.
The Halogens (-Cl, -Br): These are deactivating but ortho/para-directing. Their influence is secondary, but they contribute to the steric environment.
Competitive Pathways: While the para position is thermodynamically favored, competitive attack at the ortho position (C6) leads to the sterically hindered regioisomer (1-bromo-4-chloro-5-methoxy-3-nitrobenzene). Furthermore, the harsh acidic conditions required for nitration can trigger acid-catalyzed ether cleavage, resulting in the formation of a desmethyl phenolic side product [2].
Pathway Visualization
Fig 1: Electrophilic aromatic substitution pathways and side product formation during nitration.
Quantitative Data: Side Product Profiling
Use the following analytical profile to identify and track impurities during your reaction monitoring (IPC) and final product release testing.
Impurity / Side Product
Structure / IUPAC Name
Mechanism of Formation
Typical LC-MS (m/z)
Est. RRT (RP-HPLC)
Mitigation Strategy
Target Product
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Nitration para to -OMe
~265.9 [M+H]⁺
1.00
N/A
Regioisomer A
1-Bromo-4-chloro-5-methoxy-3-nitrobenzene
Nitration ortho to -OMe
~265.9 [M+H]⁺
~0.95 - 1.05
Maintain 0–5 °C; avoid excess HNO₃
Regioisomer B
1-Bromo-4-chloro-3-methoxy-2-nitrobenzene
Nitration ortho to -Cl
~265.9[M+H]⁺
~0.90 - 1.10
Strict temperature control
Desmethyl Impurity
5-Bromo-2-chloro-4-nitrophenol
Acidic ether cleavage
~249.9 [M-H]⁻
~0.60
Limit H₂SO₄ exposure time; rapid quench
Dinitro Impurity
1-Bromo-4-chloro-5-methoxy-2,x-dinitrobenzene
Over-nitration
~310.9[M+H]⁺
~1.15
Strict stoichiometry (1.05 eq HNO₃)
Troubleshooting FAQs
Q: During LC-MS analysis of the crude mixture, I observe a major impurity with an identical mass to the product (m/z ~265.9[M+H]⁺). What is this, and how do I remove it?A: This is a regioisomer, most likely 1-bromo-4-chloro-5-methoxy-3-nitrobenzene. It forms because the strongly activating methoxy group directs electrophilic attack to both its para and ortho positions. While the para position is favored, the ortho position remains competitive. To minimize its formation, strictly maintain the reaction temperature below 5 °C during the addition of the nitrating mixture. If it has already formed, it can typically be separated via recrystallization from ethanol/water, as the para-nitrated product often exhibits lower solubility.
Q: My product is contaminated with a highly polar compound that shows m/z 249.9 [M-H]⁻ in negative ion mode. What caused this?A: This is 5-bromo-2-chloro-4-nitrophenol [2], a desmethyl impurity. It is generated through acid-catalyzed ether cleavage (demethylation) of the anisole moiety, a known side reaction when electron-rich aromatic ethers are exposed to concentrated sulfuric acid for prolonged periods. To prevent this, avoid excessive reaction times (validate completion via IPC) and ensure rapid, cold quenching over crushed ice to prevent exothermic acid hydrolysis during workup.
Q: The reaction mixture turned black, and the yield is extremely low. What went wrong?A: Blackening indicates severe oxidative degradation or polymerization. The starting material, 5-bromo-2-chloroanisole, is highly electron-rich and susceptible to oxidation by concentrated nitric acid [3]. This occurs if the nitric acid is added too rapidly, causing a localized exotherm, or if a large excess of HNO₃ is used. Ensure dropwise addition under vigorous stirring and strict temperature control.
This protocol is designed as a self-validating system , ensuring that causality is linked to every action and that in-process controls dictate the workflow.
Step 1: Preparation of the Substrate Solution
Action: Charge a dry, glass-lined reactor with 4-bromo-1-chloro-2-methoxybenzene (1.00 eq) and concentrated sulfuric acid (H₂SO₄, ~3-5 volumes). Cool the mixture to 0 °C under a nitrogen atmosphere.
Causality: H₂SO₄ acts as both the solvent and the catalyst to generate the active nitronium ion (NO₂⁺). Pre-cooling is critical because the subsequent addition of nitric acid is highly exothermic; elevated temperatures will drive the formation of the sterically hindered C6-regioisomer and accelerate oxidative demethylation.
Step 2: Controlled Nitration
Action: Slowly add concentrated nitric acid (HNO₃, 1.05–1.10 eq) dropwise over 30–45 minutes, maintaining the internal temperature strictly between 0 °C and 5 °C. Once added, allow the mixture to slowly warm to 20 °C over 12–16 hours.
Causality: A slight stoichiometric excess of HNO₃ ensures full conversion without promoting poly-nitration. The slow warming period provides the activation energy required for the para-directing effect of the methoxy group to overcome the steric bulk of the adjacent bromine atom, favoring the thermodynamic product.
Step 3: In-Process Control (IPC) & Self-Validation
Action: Withdraw a 50 µL aliquot, quench in 1 mL of cold acetonitrile/water, and analyze via RP-HPLC.
Self-Validation Checkpoint: The protocol validates itself if the starting material peak is <2% AUC. Critical: If the desmethyl side product (5-bromo-2-chloro-4-nitrophenol) exceeds 3% AUC, the reaction must be advanced to Step 4 immediately to prevent further acid-catalyzed ether cleavage, regardless of remaining starting material.
Step 4: Quenching and Isolation
Action: Pour the reaction mixture slowly onto crushed ice (10 volumes relative to H₂SO₄) under vigorous stirring. Filter the resulting precipitate, wash with copious amounts of cold water until the filtrate is pH neutral, and dry under vacuum.
Causality: Pouring into ice rapidly dilutes the acid and dissipates the heat of hydration, instantly halting the reaction and precipitating the highly lipophilic product while keeping water-soluble acidic byproducts in the aqueous phase.
References
US20240109915A1 - Novel ACC Inhibitors. Google Patents. (Details the synthetic pathway from 4-bromo-1-chloro-2-methoxybenzene to 1-bromo-4-chloro-5-methoxy-2-nitrobenzene).
1
5-Bromo-2-chloro-4-nitrophenol | CID 58946683. PubChem. (Structural and physical data for the primary desmethyl impurity).
2
Exploring 5-Bromo-2-Chloroanisole: Properties, Applications, and Manufacturing. InnoSpk. (Chemical characteristics and oxidation susceptibility of the starting material).3
Technical Support Center: Purification of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Welcome to the technical support center for the purification of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this complex aromatic compound. Our focus is on providing scientifically sound, field-tested solutions to ensure the highest purity of your target molecule.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene. The presence of a nitro group, a methoxy group, and two different halogens on the benzene ring imparts a specific polarity and reactivity profile that dictates the optimal purification approach. The electron-withdrawing nature of the nitro group significantly influences the molecule's properties.[1]
II. Troubleshooting Guide: Common Purification Challenges & Solutions
This section addresses specific issues that you may encounter during the purification of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene.
Recrystallization Issues
Recrystallization is often the first-line technique for purifying solid organic compounds.[3] However, the unique substitution pattern of this molecule can present challenges.
Question 1: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4] This is a common issue with nitroaromatic compounds.
Causality:
High Impurity Load: A significant amount of impurities can depress the melting point of the mixture, causing it to liquefy at the solvent's boiling temperature.
Inappropriate Solvent Choice: The solvent's boiling point may be higher than the melting point of your compound.
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over a crystalline solid.[5]
Solutions:
Re-heat and Dilute: If an oil has formed, re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to decrease the saturation point.
Slow Cooling: Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling is critical for the formation of well-defined crystals.[4]
Solvent System Modification: If a single solvent system fails, a mixed-solvent system is a powerful alternative.[3][4] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or ethyl acetate) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is sparingly soluble, e.g., water or hexane) dropwise until the solution becomes faintly turbid. Add a few drops of the "good" solvent to redissolve the initial precipitate and then allow the solution to cool slowly.[3]
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod just below the solvent surface to create nucleation sites.[4] Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
Question 2: After recrystallization, my yield is very low. What are the likely causes and how can I improve it?
Answer:
A low yield after recrystallization is a common problem that can often be rectified.[5]
Causality:
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[5]
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost on the filter paper.
Inappropriate Solvent: The chosen solvent may have a relatively high solubility for your compound even at low temperatures.
Solutions:
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[3]
Second Crop Recovery: Concentrate the mother liquor by boiling off some of the solvent and then re-cooling to obtain a second crop of crystals.[5] Note that this second crop may be less pure than the first.
Solvent Screening: Test the solubility of your crude product in a range of solvents to find one with a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.[4] For nitroaromatic compounds, alcoholic solvents are often a good starting point.[4]
Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.[3]
Column Chromatography Issues
For separating complex mixtures or removing closely related impurities, column chromatography is a highly effective technique.[6]
Question 3: I'm seeing poor separation between my product and an impurity on the silica gel column. How can I improve the resolution?
Answer:
Achieving good separation in column chromatography depends heavily on the choice of the mobile phase (eluent).[6]
Causality:
Suboptimal Eluent Polarity: The polarity of the solvent system may be too high, causing both the product and impurity to elute quickly with little separation. Conversely, if the polarity is too low, the compounds may not move off the baseline.
Incorrect Stationary Phase: While silica gel is a good starting point for moderately polar compounds, it may not be ideal for all separations.
Solutions:
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC).[6] The ideal eluent should give your product an Rf value of approximately 0.3-0.4 and provide the largest possible separation from the impurity spots.
Solvent System Adjustment:
If the Rf is too high, decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
If the Rf is too low, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Alternative Solvent Systems: If a hexane/ethyl acetate system doesn't provide adequate separation, consider trying a different solvent system with different selectivities, such as dichloromethane/methanol.[6]
Alternative Stationary Phases: For highly polar compounds, or if separation on silica is challenging, consider using a different stationary phase such as alumina.
Question 4: My product is eluting as a broad band, leading to mixed fractions. How can I achieve a sharper elution profile?
Answer:
Broad bands in column chromatography can result in poor separation and lower yields of pure fractions.
Causality:
Poor Sample Loading: Applying the sample in a large volume of strong solvent can cause the initial band to be very wide.
Column Packing Issues: An improperly packed column with channels or cracks will lead to an uneven solvent front and band broadening.
Insolubility at the Column Head: If the compound is not very soluble in the eluent, it can precipitate at the top of the column and then slowly redissolve, leading to tailing.
Solutions:
Concentrated Sample Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally preferred.
Solubility Check: Ensure your compound is soluble in the chosen eluent. If not, you may need to load the sample by adsorbing it onto a small amount of silica gel first (dry loading).
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might encounter in the synthesis of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene?
A1: The impurities will largely depend on the synthetic route. However, common impurities in related syntheses include unreacted starting materials, isomers (if the regioselectivity of the nitration or halogenation is not perfect), and poly-halogenated or poly-nitrated byproducts.[7][8] It is also possible to have impurities arising from side reactions or degradation of the starting materials.[6]
Q2: How should I handle and store the purified 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene?
A2: As with many nitroaromatic compounds, it is prudent to handle this chemical with care in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[9][10] Store the purified compound in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Q3: Can I use distillation to purify this compound?
A3: Distillation is generally suitable for liquids with boiling points below 150°C at atmospheric pressure, as higher temperatures can lead to decomposition.[11] Given the high molecular weight and presence of a nitro group, 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is likely a solid at room temperature with a high boiling point. Therefore, simple distillation is likely not a suitable primary purification method. Vacuum distillation might be an option, but care must be taken to avoid thermal decomposition.[11] Recrystallization and column chromatography are generally the preferred methods for solid compounds of this nature.[12]
IV. Experimental Workflow Visualizations
The following diagrams illustrate the decision-making process and workflows for the purification of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene.
Caption: Decision workflow for selecting the initial purification technique.
Caption: Troubleshooting guide for common recrystallization issues.
V. References
BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds. Retrieved from
Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products. Retrieved from
BenchChem. (n.d.). Technical Support Center: Bromination of 1-Isopropyl-4-nitrobenzene. Retrieved from
BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2,6-Diisopropyl-4-nitroaniline via Recrystallization. Retrieved from
Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid. Retrieved from
PubChem. (n.d.). 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. Retrieved from
BenchChem. (n.d.). A Comparative Guide to Alternative Brominating Agents for Nitrobenzene Synthesis. Retrieved from
ACS Omega. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative... Retrieved from
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from
BenchChem. (n.d.). Purification strategies to remove starting material impurities. Retrieved from
Patsnap Eureka. (2026). How to Extract Aromatic Compounds for High Purity. Retrieved from
ChemicalBook. (n.d.). 1-BroMo-4-chloro-2-Methyl-5-nitrobenzene. Retrieved from
PubChem. (n.d.). 1-Bromo-2-chloro-4-methyl-5-nitrobenzene. Retrieved from
BenchChem. (n.d.). Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane. Retrieved from
Overcoming low reactivity of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Welcome to the technical support center for 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile yet c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile yet challenging building block. Here, we address common reactivity issues, provide in-depth troubleshooting guides, and explain the chemical principles behind our recommended protocols. Our goal is to empower you to overcome synthetic hurdles and achieve your target outcomes efficiently.
Section 1: Understanding the Core Reactivity Profile
Before troubleshooting specific reactions, it's crucial to understand the inherent electronic and steric properties of this substrate. Its reactivity is a nuanced interplay of competing effects from its four substituents.
FAQ 1.1: Why is this substrate often described as having "low reactivity"?
This is a frequent point of confusion. The reactivity of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is highly dependent on the type of reaction being performed.
For Nucleophilic Aromatic Substitution (SNAr): The substrate is actually activated. The potent electron-withdrawing nitro group (-NO2) is positioned ortho to the bromine atom. This placement is ideal for stabilizing the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step in SNAr.[1][2] Therefore, for SNAr reactions, the C-Br bond is quite susceptible to attack by strong nucleophiles.
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The substrate is considered deactivated or unreactive. This is due to two primary factors:
Electronic Deactivation: The strong electron-withdrawing nitro group makes the aryl ring electron-deficient. This disfavors the initial, often rate-limiting, oxidative addition step where the electron-rich Pd(0) catalyst inserts into the carbon-bromine bond.[3]
Steric Hindrance: The bulky nitro group at the C2 position physically blocks the approach of large palladium-ligand complexes to the C-Br bond at C1.[4] This steric clash significantly increases the activation energy for oxidative addition.
The term "low reactivity" almost always refers to the challenges encountered during these critical C-C and C-N bond-forming cross-coupling reactions.
Caption: Factors influencing the reactivity of the title compound.
While the C-Br bond is activated for SNAr, experimental success is not guaranteed. Sluggish reactions or the formation of side products are common issues.
FAQ 2.1: My SNAr reaction with an amine or alcohol is slow or incomplete. What should I try?
Several factors can impede an otherwise favorable SNAr reaction. The primary culprits are often suboptimal reaction conditions that fail to overcome the activation energy barrier or side reactions that consume starting material.
Troubleshooting Guide 2.1: A Workflow for Optimizing SNAr Reactions
This guide provides a logical flow for troubleshooting and optimizing your SNAr reactions.
Caption: Troubleshooting workflow for SNAr reactions.
Experimental Protocol 2.1: General Procedure for SNAr with a Phenolic Nucleophile
This protocol demonstrates a robust method for the synthesis of a diaryl ether, a common transformation that can be challenging.
Reagent Preparation: In a dry, nitrogen-purged flask, dissolve the desired phenol (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO, approx. 0.2 M).
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.
Substrate Addition: Add 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (1.0 equivalent) as a solution in a minimal amount of anhydrous DMSO.
Reaction: Heat the reaction mixture to 80-100 °C. The higher temperature is often necessary to achieve a reasonable reaction rate.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
Workup: Cool the reaction to room temperature and carefully quench by pouring it into ice-water. Acidify with 1M HCl to neutralize any excess base.
Extraction & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality: The use of a polar aprotic solvent like DMSO is critical as it solvates the cation (Na+) but not the nucleophilic anion (phenoxide), increasing its effective nucleophilicity.[5] Generating the phenoxide in situ with a strong, non-reversible base like NaH ensures the nucleophile is present in its most active form.
Section 3: Overcoming Hurdles in Palladium-Catalyzed Cross-Coupling
This is the most significant area of difficulty for this substrate. Success hinges on selecting a catalyst system specifically designed to overcome the dual challenges of steric hindrance and electronic deactivation.
Common Problem: Your Suzuki-Miyaura reaction with a standard catalyst like Pd(PPh₃)₄ fails, resulting in no product and recovery of starting material.
Root Cause: The combination of steric bulk from the ortho-nitro group and the electron-deficient nature of the aromatic ring prevents the oxidative addition of the Pd(0) catalyst into the C-Br bond. Standard phosphine ligands like PPh₃ are not electron-rich enough or sterically tailored to facilitate this difficult step.
Solution: Employ modern, specialized catalyst systems featuring bulky, electron-rich phosphine ligands (known as Buchwald ligands) or N-Heterocyclic Carbenes (NHCs). These ligands promote the crucial oxidative addition step.[6][7]
Catalyst / Ligand System
Key Features & Rationale
Recommended Base
Solvent
Temperature (°C)
Pd₂(dba)₃ + SPhos/XPhos
Highly electron-rich and bulky dialkylbiaryl phosphines. They stabilize the Pd(0) center and promote oxidative addition into electron-poor and sterically hindered aryl halides.
K₃PO₄ or Cs₂CO₃
Toluene/H₂O or Dioxane/H₂O
80-110
[Pd(IPr)]₂ or Pd(OAc)₂ + IPr·HCl
N-Heterocyclic Carbene (NHC) ligands. They are strong σ-donors, forming very stable and active Pd-NHC complexes capable of activating challenging substrates.
K₂CO₃ or K₃PO₄
Toluene or Dioxane
90-120
BrettPhos Pd G3 Precatalyst
A state-of-the-art precatalyst that rapidly generates the active monoligated Pd(0) species in solution. Excellent for highly challenging couplings.
K₃PO₄ or NaOtBu
Toluene or Dioxane
80-110
Experimental Protocol 3.1: Robust Suzuki-Miyaura Coupling of a Hindered Substrate
Setup: To a dry Schlenk tube or vial, add 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol %) and the ligand (e.g., SPhos, 6 mol %). Note: If using a precatalyst like BrettPhos G3, add it directly (e.g., 2-4 mol %).
Solvent & Degassing: Add a degassed mixture of toluene and water (e.g., 10:1 ratio, 0.1 M). Purge the vessel with nitrogen or argon for 10-15 minutes.
Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
Monitoring & Workup: Monitor by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
Purification: Purify by flash column chromatography.
Common Problem: Attempting to couple a primary or secondary amine results in low yield, de-bromination of the starting material, or no reaction.
Root Cause: This C-N bond formation suffers from the same oxidative addition barrier as the Suzuki coupling. Furthermore, the amine substrate or product can sometimes act as an inhibitor to the catalyst.
Solution: The use of specialized Buchwald-Hartwig ligands and precatalysts is mandatory. The choice of base is also critical; it must be strong enough to deprotonate the amine (or the intermediate Pd-amine complex) but not so nucleophilic that it competes in an SNAr reaction.[8][9]
Caption: Buchwald-Hartwig cycle, highlighting the difficult oxidative addition.
Experimental Protocol 3.2: Amination with a Primary Amine
Setup: In a glovebox, charge a vial with 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (1.0 eq.), a suitable catalyst (e.g., RuPhos Pd G3, 2-4 mol %), and sodium tert-butoxide (NaOtBu, 1.5 eq.).
Reagent Addition: Add the primary amine (1.2 eq.) followed by dry, degassed toluene (0.1 M).
Reaction: Seal the vial, remove from the glovebox, and heat to 100-110 °C for 16-24 hours.
Workup & Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Troubleshooting Guide 3.3: Sonogashira Coupling
Common Problem: Low yields of the desired aryl-alkyne product, significant formation of alkyne homocoupling (Glaser coupling), and/or de-bromination.
Root Cause: Standard Sonogashira conditions often employ a copper(I) co-catalyst, which can promote the undesirable oxidative homocoupling of the terminal alkyne. The challenging oxidative addition step remains the primary hurdle.
Solution: Adopt a copper-free Sonogashira protocol. These methods rely on a carefully chosen palladium/ligand system and a suitable base to facilitate both the oxidative addition and the deprotonation of the alkyne, bypassing the need for copper.[10][11]
Setup: To a dry Schlenk tube, add 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol %), and cesium carbonate (Cs₂CO₃, 2.5 eq.).
Solvent & Reagents: Add anhydrous, degassed DMF (0.2 M) followed by the terminal alkyne (1.5 eq.).
Degassing: Purge the system with nitrogen or argon for 15 minutes.
Reaction: Heat the mixture to 80-90 °C until the starting material is consumed (as monitored by TLC/LC-MS).
Workup & Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Causality: In this copper-free system, the amine-free conditions with a carbonate base minimize side reactions. The palladium complex itself is believed to facilitate the deprotonation of the alkyne after initial π-complex formation, leading to the key transmetalation step.[12]
Section 4: Achieving Chemoselectivity
A key synthetic advantage of this molecule is the presence of two different halogen atoms, allowing for sequential functionalization if the reaction conditions are controlled properly.
FAQ 4.1: How can I perform a cross-coupling reaction selectively at the C-Br bond without touching the C-Cl bond?
This is readily achievable by exploiting the significant difference in reactivity between C-Br and C-Cl bonds in palladium-catalyzed oxidative addition. The C-Br bond is substantially more reactive.[3]
Key Principles for Selective C-Br Functionalization:
Use Bromine-Selective Conditions: The protocols described in Section 3 for Suzuki, Buchwald-Hartwig, and Sonogashira couplings are generally selective for the C-Br bond over the C-Cl bond under the specified conditions.
Avoid Harsh Conditions: Do not use excessively high temperatures (>120 °C) or overly active catalyst systems known for C-Cl activation (e.g., certain NHC catalysts under forcing conditions) if you wish to preserve the C-Cl bond for a subsequent reaction.
Control Stoichiometry: Use only 1.0-1.2 equivalents of your coupling partner to avoid potential side reactions at the chloro position if the reaction is left for an extended period.
Reaction Type
Recommended Conditions for C-Br Selectivity
Suzuki-Miyaura
Pd₂(dba)₃ / SPhos, K₃PO₄, Toluene/H₂O, 90-100 °C
Buchwald-Hartwig
RuPhos Pd G3, NaOtBu, Toluene, 100 °C
Sonogashira (Cu-free)
PdCl₂(PPh₃)₂, Cs₂CO₃, DMF, 80 °C
By following these guidelines, you can reliably functionalize the C1 position, leaving the C4 chloro-substituent available for a second, more forcing cross-coupling reaction to build further molecular complexity.
References
Barrios-Landeros, F., & Hartwig, J. F. (2007). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. [Link]
Buncel, E., et al. (1998). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Um, I. H., et al. (2007). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition. ResearchGate. [Link]
Toppr. (n.d.). Why are aryl halides less reactive towards nucleophilic substitution reactions than alkyl halides? How can we enhance the reactivity of aryl halides? Toppr. [Link]
Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis. [Link]
IJSDR. (n.d.). Ortho Position Changing in Molecules: A Conceptual Perspective. International Journal of Scientific Development and Research. [Link]
Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. [Link]
Kar, G. K. (2014). How can I prevent reactant degradation? ResearchGate. [Link]
Liang, B., et al. (2005). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]
Nolan, S. P., et al. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
Dey, B., et al. (2020). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Inorganic Chemistry. [Link]
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. [Link]
Chapman, N. B., & Parker, R. E. (1955). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society (Resumed). [Link]
Removal of impurities from 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene reactions
Troubleshooting, Impurity Profiling, and Standardized Protocols Welcome to the Technical Support Center. This guide provides researchers and drug development professionals with field-proven methodologies for the synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting, Impurity Profiling, and Standardized Protocols
Welcome to the Technical Support Center. This guide provides researchers and drug development professionals with field-proven methodologies for the synthesis and purification of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene. By understanding the mechanistic origins of common impurities, scientists can implement self-validating protocols to ensure high-purity yields.
Mechanistic Origins of Impurities
The synthesis of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene relies on the electrophilic aromatic nitration of 4-bromo-1-chloro-2-methoxybenzene using a mixed acid system (HNO₃/H₂SO₄)[1].
The methoxy group is a strongly activating, ortho/para-directing substituent. Because the para-position (C5) is sterically less hindered than the ortho-position (C3), the highly electrophilic nitronium ion (NO₂⁺) preferentially attacks at C5[2]. However, the highly exothermic nature of this reaction introduces competing pathways. If thermal parameters and stoichiometric ratios are not strictly controlled, the reaction will yield regioisomers, over-nitration (dinitro compounds), and ether cleavage byproducts[2].
Quantitative Impurity Profiling
To effectively troubleshoot your crude mixtures, it is critical to identify impurities via reverse-phase HPLC. Below is a quantitative summary of common impurities, their relative retention times (RRT), and targeted mitigation strategies.
Impurity Profile
Structural Origin
Approx. RRT*
Primary Mitigation / Removal Strategy
Target Product
C5-Nitration (para to OMe)
1.00
N/A
Unreacted Starting Material
Incomplete reaction
~1.15
Ensure full 16 h maturation at 20 °C; monitor via IPC.
C3-Regioisomer
Ortho-nitration to OMe
~0.92
Silica gel chromatography (0–30% EtOAc) or EtOH recrystallization.
Dinitro Adduct
Over-nitration at C3 & C5
~0.85
Strict thermal control (≤ 5 °C during HNO₃ addition)[2].
Phenol Derivative
Acid-catalyzed ether cleavage
~0.75
Rapid ice-water quench; limit total reaction time.
*Note: RRT values are approximate and depend on specific reverse-phase C18 HPLC conditions.
Troubleshooting FAQs
Q: Why am I seeing a high percentage of the dinitro impurity in my crude HPLC trace?A: Dinitration occurs when the reaction temperature exceeds the recommended 20 °C or when a large stoichiometric excess of nitric acid is used. The methoxy group strongly activates the ring, making the first nitration rapid. While the resulting nitro group is deactivating, thermal spikes during the exothermic addition of HNO₃ provide enough activation energy to force a second nitration event[2].
Solution: Ensure rigorous temperature control (0–5 °C during addition) and limit HNO₃ to 2.5 equivalents[1].
Q: How can I resolve the C3-nitration regioisomer from the desired C5-nitration product?A: The ortho position (C3) between the methoxy and chloro groups can react to form 4-bromo-1-chloro-2-methoxy-3-nitrobenzene. Because this regioisomer often co-elutes with the target product, standard extraction is insufficient.
Solution: Use a shallow gradient of 0–30% EtOAc in petroleum ether on silica gel[1]. Alternatively, perform a selective recrystallization from hot ethanol; the para-isomer typically exhibits lower solubility and crystallizes first.
Q: My product shows significant demethylation (phenol impurity). What causes this?A: Prolonged exposure to concentrated sulfuric acid at elevated temperatures can lead to the cleavage of the methyl ether, yielding 4-bromo-1-chloro-5-nitro-2-phenol.
Solution: Strictly limit the reaction time to 16 hours at 20 °C and immediately quench the reaction mixture into a large excess of crushed ice to rapidly dilute the acid[1].
Self-Validating Experimental Protocol
This step-by-step methodology incorporates In-Process Controls (IPCs) to ensure the protocol is self-validating.
Step 1: Reagent Charging & Cooling
Action: Charge 4-bromo-1-chloro-2-methoxybenzene (1.00 g, 4.52 mmol) into a round-bottom flask. Add concentrated H₂SO₄ (3 mL) and cool the mixture to 0 °C using an ice-water bath. Stir for 10 minutes[1].
Causality: Sulfuric acid acts as both the solvent and the catalyst for generating the nitronium ion. Pre-cooling the substrate prevents localized thermal spikes upon the introduction of nitric acid.
Step 2: Electrophile Generation & Addition
Action: Portion-wise, add concentrated HNO₃ (0.43 mL, 11.3 mmol) while maintaining the internal temperature at or below 5 °C[1].
Causality: Nitric acid reacts with sulfuric acid to generate the NO₂⁺ electrophile[2]. This generation is highly exothermic. Keeping the temperature below 5 °C prevents thermal runaway and suppresses the formation of the dinitro impurity[2].
Step 3: Reaction Maturation
Action: Remove the ice bath and allow the reaction to slowly warm to 20 °C. Stir for exactly 16 hours[1].
Causality: Warming to 20 °C provides the necessary kinetic energy to drive the primary nitration to completion without providing enough energy to trigger ether cleavage or secondary nitration.
Step 4: Quench & Phase Extraction
Action: Quench the reaction by pouring the mixture slowly into 30 mL of crushed ice/water with vigorous stirring. Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) until CO₂ evolution ceases, followed by brine (20 mL)[1].
Causality: The ice-water quench rapidly dilutes the mixed acid system, halting the reaction. The NaHCO₃ wash is a self-validating step; the cessation of CO₂ gas evolution visually confirms that all residual acid has been neutralized.
Step 5: IPC Analysis & Purification
Action: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Run an HPLC IPC check. If impurities exceed 1%, purify the crude residue via silica gel column chromatography (gradient: 0–30% EtOAc in petroleum ether)[1].
Causality: The IPC check dictates the purification pathway, ensuring that only material meeting >99% purity progresses to downstream pharmaceutical applications.
Workflow Visualization
Fig 1. Workflow for the synthesis and purification of 1-bromo-4-chloro-5-methoxy-2-nitrobenzene.
References
WO2024023727A1 - Novel acc inhibitors - Google P
Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee - Science Learning Center.
Common pitfalls in the handling of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals handling 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene . Due to it...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals handling 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene . Due to its dense functionalization—featuring two different halogens, an electron-donating methoxy group, and an electron-withdrawing nitro group—this molecule presents unique chemoselectivity and regioselectivity challenges.
Below, you will find quantitative data, expert troubleshooting FAQs, and self-validating protocols to ensure high-fidelity experimental execution.
I. Quantitative Data & Molecular Profile
Before troubleshooting, verify your batch against the standard physicochemical properties of the intermediate.
Property
Value / Description
Chemical Name
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
CAS Number
2092613-35-7
Molecular Formula
C₇H₅BrClNO₃
Molecular Weight
266.48 g/mol
Appearance
Yellow to brown crystalline solid
Electrophilic Hotspots
C1 (Bromine, activated by ortho-NO₂); C4 (Chlorine)
Primary Synthetic Route
Nitration of 4-bromo-1-chloro-2-methoxybenzene
II. FAQ & Troubleshooting Guides
A. Synthesis & Regioselective Nitration
Q: During the synthesis of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene, my LC-MS shows a complex mixture of regioisomers and oxidized byproducts. How can I isolate the correct isomer?
Expert Insight (Causality): The starting material, 4-bromo-1-chloro-2-methoxybenzene, possesses competing directing groups. The methoxy (-OCH₃) group is a powerful ortho/para director. The ortho position (C3) is highly sterically hindered because it is sandwiched between the methoxy group and the bromine atom. Therefore, the para position (C5) is the kinetically favored site for electrophilic aromatic substitution. However, if the internal temperature of the reaction exceeds 20 °C, the reaction shifts from kinetic to thermodynamic control, leading to undesired ortho-nitration (steric forcing) or oxidative degradation of the methoxy group by the nitric acid [1].
Solution: Maintain strict temperature control (0 °C to 20 °C) during the portion-wise addition of HNO₃. Quench the reaction immediately over crushed ice to precipitate the kinetically favored para-nitrated product.
Workflow for the regioselective nitration of 4-bromo-1-chloro-2-methoxybenzene.
B. Chemoselective Cross-Coupling vs. SNAr
Q: I am attempting a Suzuki-Miyaura coupling at the bromine position. Instead of the cross-coupled product, I am observing displacement of the bromide by my base/solvent. Why is this happening?
Expert Insight (Causality): You are experiencing competing Nucleophilic Aromatic Substitution (SNAr). While the C–Br bond undergoes oxidative addition with Palladium(0) much faster than the C–Cl bond (due to lower bond dissociation energy) [2], the bromine in this specific molecule is located ortho to a strongly electron-withdrawing nitro group. This lowers the LUMO of the aromatic ring, making the C1 carbon highly electrophilic. If you use a nucleophilic base (e.g., NaOH, NaOEt), the base will attack C1 and expel the bromide via an SNAr mechanism before the Palladium catalyst can intervene.
Solution: Switch to a strictly non-nucleophilic base such as K₂CO₃ or Cs₂CO₃. Additionally, use an electron-rich, bulky phosphine ligand (e.g., XPhos or dppf) to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, effectively outcompeting the SNAr pathway.
C. Nitro Group Reduction
Q: When reducing the nitro group to an aniline, I see significant debromination (loss of the bromine atom). How can I preserve both halogens?
Expert Insight (Causality): Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is notorious for hydrodehalogenation. The catalyst inserts into the weak C–Br bond just as easily as it reduces the nitro group. To preserve the halogens, the reduction mechanism must be shifted from transition-metal surface insertion to a Single-Electron Transfer (SET) mechanism.
Solution: Utilize a Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). The iron surface donates electrons directly to the nitro group's oxygen atoms without cleaving the aryl-halide bonds [3].
Chemoselective reaction pathways for 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene.
III. Self-Validating Experimental Protocols
Protocol 1: Regioselective Nitration
Objective: Synthesize 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene while preventing over-oxidation.
Preparation: In a round-bottom flask, add 3 mL of concentrated H₂SO₄ and cool to 0 °C using an ice-water bath.
Substrate Addition: Slowly add 4-bromo-1-chloro-2-methoxybenzene (1.00 g, 4.52 mmol) to the chilled acid. Stir for 10 minutes to ensure complete dissolution.
Nitration: Add HNO₃ (0.43 mL, 11.3 mmol) dropwise. Critical Checkpoint: Monitor the internal temperature. Do not allow it to exceed 5 °C during the addition phase to prevent oxidative tarring.
Propagation: Remove the ice bath and allow the mixture to slowly warm to 20 °C. Stir for 2 hours.
Quench & Isolate: Pour the reaction mixture over 20 g of crushed ice. A yellow precipitate will form. Filter the solid and wash with cold water until the filtrate is pH neutral.
Validation System: Run a TLC (Hexane:EtOAc 4:1). The product should appear as a single, distinct UV-active yellow spot. Confirm via HPLC-UV at 254 nm.
Objective: Reduce the nitro group to an amine without cleaving the C-Br or C-Cl bonds.
Preparation: Suspend 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol and Water.
Reagent Addition: Add Ammonium Chloride (NH₄Cl, 2.0 eq) and fine Iron powder (Fe, 5.0 eq, <10 μm particle size).
Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 2 hours.
Validation System (In-Process): The reaction is complete when the bright yellow color of the starting material transitions to a dark brown/black sludge (indicative of Fe₃O₄ byproduct formation).
Workup: Filter the hot mixture through a pad of Celite to remove the iron oxides. Wash the pad with hot Ethanol. Concentrate the filtrate under reduced pressure.
Validation System (Final): Analyze via LC-MS. You should observe a mass peak corresponding to[M+H]⁺ = 236.5, with the characteristic isotopic splitting pattern of a molecule containing one Bromine and one Chlorine atom.
IV. References
Title: WO2024023727A1 - Novel acc inhibitors
Source: Google Patents
URL:
Title: Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons
Source: ACS Catalysis
URL: [Link]
Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron
Source: Advanced Synthesis & Catalysis
URL: [Link]
Reference Data & Comparative Studies
Validation
The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals In the intricate world of chemical analysis, particularly within drug discovery and development, the precise structural elucidation of novel compounds is pa...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical analysis, particularly within drug discovery and development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into a molecule's structure through its unique fragmentation pattern. This guide, designed for the discerning researcher, provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene, a complex polysubstituted aromatic compound.
Our approach moves beyond a mere cataloging of fragments. We will dissect the causal mechanisms behind bond cleavages, grounded in the established principles of mass spectrometry. By comparing the predicted fragmentation of our target molecule with the known fragmentation patterns of its structural isomers and related compounds, this guide offers a robust framework for the identification and characterization of this and similar chemical entities.
The Logic of Fragmentation: Predicting the Behavior of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
The fragmentation of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene under electron ionization (EI) is governed by the interplay of its diverse functional groups: a nitro group, a methoxy group, and two distinct halogens (bromine and chlorine) on a benzene ring. The high energy of electron ionization (typically 70 eV) will induce the formation of a molecular ion (M+•) that is energetically unstable and prone to fragmentation.[1] The stability of the aromatic ring, however, suggests that a discernible molecular ion peak should be observed.
A key feature in the mass spectrum will be the characteristic isotopic patterns of bromine and chlorine. The presence of one bromine atom (isotopes 79Br and 81Br in a ~1:1 ratio) and one chlorine atom (isotopes 35Cl and 37Cl in a ~3:1 ratio) will result in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion and any fragments containing both halogens.[1][2]
The predicted fragmentation pathways are driven by the relative bond strengths and the stability of the resulting fragments:
Loss of the Nitro Group: A common and energetically favorable fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO2, 46 Da) or a nitric oxide molecule (NO, 30 Da).[3][4] This is often followed by the expulsion of a neutral carbon monoxide (CO) molecule.
Cleavage of the Methoxy Group: The methoxy group can fragment through the loss of a methyl radical (•CH3, 15 Da) to form a stable phenoxide-type ion, or through the loss of a formyl radical (•CHO, 29 Da).
Loss of Halogens: The carbon-halogen bonds are susceptible to cleavage, resulting in the loss of a bromine radical (•Br, 79 or 81 Da) or a chlorine radical (•Cl, 35 or 37 Da). The relative ease of cleavage is related to the bond strength (C-Br < C-Cl).[1]
Ortho Effect: The nitro group is ortho to the bromine atom. While the classic "ortho effect" involves hydrogen abstraction from an adjacent alkyl group leading to hydroxyl radical loss, the interaction between the ortho nitro and bromo substituents may lead to unique rearrangements and fragmentation pathways.[3]
Sequential Fragmentations: The initial primary fragments will likely undergo further fragmentation, creating a cascade of smaller ions that provide a detailed structural fingerprint of the molecule.[4]
A Comparative Analysis: Differentiating Isomers Through Mass Spectrometry
To illustrate the power of fragmentation analysis in distinguishing between closely related structures, we will compare the predicted fragmentation of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene with the known or predicted fragmentation of its isomers and a related compound.
Br, Cl, OCH3, and NO2 on the benzene ring in different positions.
While sharing similar primary losses, the relative intensities of fragments, especially those resulting from secondary fragmentations and potential ortho effects between different substituents, will likely differ.
The absence of the bromine isotope pattern and the •Br loss will be the most apparent difference. The primary fragmentation will be dominated by losses of •NO2 and •CH3.
Predicted Fragmentation Data for 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
The following table summarizes the predicted major fragment ions for 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene, with m/z values calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br). The presence of bromine and chlorine isotopes will lead to characteristic isotopic patterns for each fragment containing these halogens.
m/z (calculated)
Proposed Fragment Structure
Neutral Loss
Significance
265/267/269
[C7H5⁷⁹Br³⁵ClNO3]+•
-
Molecular Ion (M+•)
219/221/223
[C7H5⁷⁹Br³⁵ClO2]+
•NO2
Loss of the nitro group
235/237/239
[C7H5⁷⁹Br³⁵ClNO2]+•
NO
Loss of nitric oxide
250/252/254
[C6H2⁷⁹Br³⁵ClNO3]+•
•CH3
Loss of a methyl radical from the methoxy group
186/188
[C7H5³⁵ClNO3]+•
•Br
Loss of the bromine radical
230/232
[C7H5⁷⁹BrNO3]+•
•Cl
Loss of the chlorine radical
Experimental Protocol: Acquiring the Mass Spectrum
A standard and reliable method for analyzing semi-volatile compounds like 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.
1. Sample Preparation:
a. Dissolve approximately 1 mg of the compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
b. Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
Injector: Split/splitless, operated in splitless mode for maximum sensitivity.
Injector Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Solvent Delay: 3 minutes to protect the filament from the solvent front.
4. Data Analysis:
a. Identify the chromatographic peak corresponding to the target compound in the total ion chromatogram (TIC).
b. Extract the mass spectrum associated with this peak.
c. Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the observed spectrum with the predicted fragmentation pathways and the spectra of known related compounds.
Visualizing the Fragmentation and Workflow
To further clarify the predicted fragmentation cascade and the experimental workflow, the following diagrams are provided.
Caption: Predicted primary fragmentation of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene.
Caption: Standard workflow for GC-MS analysis of the target compound.
Conclusion
The structural elucidation of complex organic molecules is a critical task in modern chemical research. By understanding the fundamental principles of mass spectrometry and applying them to predict the fragmentation of novel compounds like 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene, researchers can gain a high degree of confidence in their analytical results. This guide provides a framework for such an analysis, emphasizing a comparative approach that leverages data from structurally related molecules to build a more complete and reliable picture. The provided experimental protocol offers a validated starting point for obtaining high-quality mass spectra, which, when combined with the predictive and comparative analysis outlined herein, will empower researchers to confidently identify and characterize this and other complex substituted aromatic compounds.
References
BenchChem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
BenchChem. (n.d.). Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide.
Unknown. (n.d.). Mass Spectrometry: Fragmentation.
PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.
Unknown. (n.d.). Interpretation of mass spectra.
PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
A Senior Application Scientist's Guide to the Reactivity of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and materials science, a nuanced understanding of reagent reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth analysis of...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and materials science, a nuanced understanding of reagent reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth analysis of the reactivity of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene, a polysubstituted aromatic compound, within the context of Nucleophilic Aromatic Substitution (SNAr). We will dissect its structural features, compare its expected reactivity with analogous compounds, and provide a robust experimental framework for empirical validation.
The Cornerstone of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
Unlike nucleophilic substitutions on aliphatic carbons (SN1 and SN2), aryl halides are generally unreactive towards nucleophiles unless the aromatic ring is rendered sufficiently electron-poor.[1] The presence of strong electron-withdrawing groups, such as a nitro group (-NO2), is essential to facilitate the SNAr pathway.[2][3][4]
The reaction proceeds via a two-step addition-elimination mechanism:
Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][5][6] This step is typically the slowest and therefore dictates the overall reaction rate.[7]
Elimination: The aromaticity of the ring is restored as the leaving group departs with its pair of electrons.
The stability of the Meisenheimer complex is the key to the reaction's feasibility. Electron-withdrawing groups positioned ortho or para to the site of attack are crucial for delocalizing the negative charge, thereby stabilizing this intermediate and lowering the activation energy of the first step.[2][8]
Caption: Logical flow of substituent effects on the molecule's reactivity.
Comparative Reactivity Analysis
Intramolecular Competition: Which Halogen is Displaced?
Both the bromine at C1 and the chlorine at C4 are activated for SNAr by the C2 nitro group. The primary determinant for regioselectivity will be the inherent reactivity of the C-Cl versus the C-Br bond in this context. Based on the established leaving group trend (F > Cl ≈ Br > I), the higher electronegativity of chlorine makes the C4 position slightly more electrophilic than the C1 position. [2][9][10]Therefore, one can predict a slight kinetic preference for the substitution of chlorine at the C4 position, although the reactivity is expected to be very similar to substitution at the C1 position.
Intermolecular Comparison
Compound
Key Structural Difference
Predicted Relative Reactivity
Rationale
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
(Reference Compound)
-
The combination of strong nitro activation, two viable leaving groups, and minor inductive activation from the methoxy group defines its reactivity.
1-Bromo-4-chloro-2-nitrobenzene
Lacks the C5-methoxy group.
Slightly Lower
The absence of the methoxy group removes its minor, electron-withdrawing inductive effect, making the aromatic ring marginally less electron-deficient. [11]
1,4-Dichloro-2-methoxy-5-nitrobenzene
Bromine at C1 is replaced by chlorine.
Very Similar / Slightly Higher
Based on the SNAr leaving group trend (Cl ≈ Br), the reactivity should be comparable. The slightly higher electronegativity of Cl over Br may lead to a marginal rate increase. [2][9][11]
1-Fluoro-4-chloro-5-methoxy-2-nitrobenzene
Bromine at C1 is replaced by fluorine.
Significantly Higher (at C1)
Fluorine is a much better leaving group in SNAr reactions due to its high electronegativity, which makes the C1 carbon significantly more electrophilic. This is a well-established "element effect". [9][10]
Experimental Validation: A Protocol for Comparative Kinetic Analysis
Theoretical predictions must be validated by empirical data. A pseudo-first-order kinetic study using UV-Vis spectrophotometry is a reliable method to quantify and compare the reactivity of these aryl halides.
Objective: To determine the second-order rate constants for the SNAr reaction of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene and a comparator (e.g., 1,4-Dichloro-2-methoxy-5-nitrobenzene) with a model nucleophile.
Prepare stock solutions of the aryl halides (e.g., 1.0 mM) in methanol.
Prepare a stock solution of piperidine (e.g., 0.2 M) in methanol. The nucleophile must be in large excess (at least 20-fold) to ensure pseudo-first-order conditions.
Spectrophotometric Analysis:
Determine the wavelength of maximum absorbance (λmax) for the expected product by allowing a reaction to go to completion and scanning the UV-Vis spectrum. The starting aryl halide should have minimal absorbance at this wavelength.
Kinetic Run:
Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25.0 °C).
Place a cuvette containing the aryl halide solution (e.g., 2.5 mL of 0.05 mM) in the cell holder and allow it to thermally equilibrate.
Initiate the reaction by injecting a small, precise volume of the piperidine stock solution into the cuvette. Mix rapidly and thoroughly.
Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is >90% complete.
Data Analysis:
The observed pseudo-first-order rate constant (kobs) is determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t and A∞ is the final absorbance. The slope of this line is -kobs.
The second-order rate constant (k₂) is calculated using the equation: k₂ = kobs / [Piperidine].
Repeat the experiment for each aryl halide under identical conditions to ensure a valid comparison.
Caption: A generalized workflow for the kinetic analysis of SNAr reactions.
Conclusion
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a highly activated substrate for nucleophilic aromatic substitution, driven primarily by the potent electron-withdrawing nitro group. Its reactivity is characterized by a competition between two viable leaving groups, with a slight theoretical preference for the substitution of the chlorine atom at the C4 position due to its higher electronegativity. The methoxy group, being meta to the reaction centers, provides a minor rate enhancement through its inductive effect. When compared to analogs, its reactivity is expected to be similar to other chloro-bromo derivatives but significantly lower than a corresponding fluoro-substituted compound. The provided experimental protocol offers a clear path for the empirical quantification of these reactivity trends, enabling researchers to make informed decisions in the design of synthetic routes.
References
Chemical Communications (RSC Publishing). (2016).
Wikipedia.
ACS Publications - Organic Letters. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
ACS Publications - The Journal of Organic Chemistry.
Chemistry Stack Exchange. (2019).
PMC.
Reddit. (2013). Cl vs Br in SN1 and SN2 reactions.
ACS Publications - The Journal of Organic Chemistry. (2012).
MSU Chemistry.
PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
Beilstein Journal of Organic Chemistry. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism.
BenchChem. A Comparative Guide to the Reactivity of 1- Bromo-5-methoxy-2,4-dinitrobenzene and 1 -.
Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems.
Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?.
Structural Validation of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene Derivatives: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities
Executive Summary 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS 2092613-35-7) is a densely functionalized, sterically hindered aromatic building block widely utilized in the synthesis of complex pharmacophores, most not...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS 2092613-35-7) is a densely functionalized, sterically hindered aromatic building block widely utilized in the synthesis of complex pharmacophores, most notably Acetyl-CoA carboxylase (ACC) inhibitors [1]. During the development of spirocyclic or indole-based ACC inhibitor candidates, determining the exact three-dimensional architecture and absolute stereochemistry of the intermediate derivatives is critical. Misassignment at this stage can lead to inactive enantiomers being advanced into costly enzyme co-crystallization or in vivo studies [2].
As a Senior Application Scientist, I have structured this guide to objectively compare Single-Crystal X-Ray Diffraction (SC-XRD) against alternative analytical modalities for these specific halogenated nitrobenzene derivatives, providing actionable experimental protocols and reference crystallographic data.
Modality Comparison: Why SC-XRD Outperforms NMR for this Scaffold
When analyzing derivatives of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene, standard structural elucidation techniques often fall short due to the molecule's specific topology.
The 2D-NMR Limitation (Causality): The core benzene ring is pentasubstituted (Br, Cl, OMe, NO₂, and the synthetic attachment point). This leaves zero or one aromatic protons on the core ring. Consequently, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY/ROESY) cannot establish reliable through-space distance maps across the aromatic core, making relative stereochemistry assignments highly ambiguous.
The SC-XRD Advantage (Causality): The exact features that hinder NMR make SC-XRD exceptionally powerful. The presence of heavy halogens (Bromine, Z=35; Chlorine, Z=17) provides massive anomalous scattering signals. When irradiated with Cu Kα X-rays, these heavy atoms allow crystallographers to solve the phase problem easily via direct methods and unambiguously determine the absolute configuration without requiring a chiral auxiliary [3].
Table 1: Objective Comparison of Structural Elucidation Modalities
Analytical Modality
Resolution / Confidence
Absolute Stereochemistry
Sample Requirements
Primary Limitation for this Scaffold
SC-XRD
Atomic (< 0.8 Å)
Unambiguous (via Br/Cl anomalous dispersion)
Single crystal (>0.05 mm)
Requires successful crystallization.
2D-NMR (NOESY)
Low (Relative distances)
Cannot determine directly
5-10 mg in solution
Lack of aromatic protons prevents NOE correlation.
Cryo-EM
Moderate (2.0 - 3.5 Å)
Poor for small molecules
Purified protein complex
Only viable for the final drug bound to the ACC enzyme.
HRMS
None (Mass/Formula only)
Cannot determine
< 1 mg
Provides zero topological or stereochemical data.
Experimental Protocol: A Self-Validating Crystallization Workflow
To achieve high-resolution SC-XRD data, the experimental design must prioritize chemical purity and controlled nucleation. The following protocol outlines the synthesis and crystallization of a spirocyclic derivative from the 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene precursor [1].
Step 1: Synthesis & Purification (The Prerequisite)
Reaction: Subject 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene to a Suzuki-Miyaura cross-coupling with a chiral spirocyclic boronic ester to form the target derivative.
Purification: Quench and purify the reaction via preparative HPLC to >99% enantiomeric and chemical purity.
Scientific Rationale: Even 2% of an impurity or the opposite enantiomer can disrupt the crystal lattice, leading to twinning or amorphous precipitation rather than single-crystal growth.
Step 2: Vapor Diffusion Crystallization (The Self-Validating Step)
Setup: Dissolve 10 mg of the purified derivative in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial.
Diffusion Chamber: Place this vial (uncapped) inside a 20 mL outer vial containing 3 mL of Hexane (antisolvent). Cap the outer vial tightly and leave undisturbed at 20 °C for 72 hours.
Scientific Rationale: Vapor diffusion is chosen over slow evaporation because it provides a highly controlled approach to supersaturation. Hexane has a higher vapor pressure than DCM; it slowly diffuses into the inner vial, gradually lowering the solubility of the derivative. This slow thermodynamic shift favors the nucleation of a single, highly ordered crystal lattice rather than kinetic, disordered crashing out.
Validation: The appearance of clear, block-like crystals with sharp, defined edges under polarized light microscopy confirms a successful ordered lattice.
Step 3: SC-XRD Data Collection & Phase Solution
Mounting: Mount a single crystal (approx. 0.15 × 0.10 × 0.08 mm) on a MiTeGen loop using paratone oil and immediately transfer it to a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å) cooled to 100 K.
Scientific Rationale: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factor), drastically improving high-angle diffraction resolution. Cu Kα radiation is specifically selected over Mo Kα because the anomalous dispersion signal (
f′′
) for Bromine and Chlorine is significantly stronger at the Cu wavelength, ensuring a robust calculation of the Flack parameter.
Mandatory Visualization: Workflow Diagram
SC-XRD validation workflow for 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene derivatives.
Quantitative Data Presentation
When the protocol is executed correctly, the resulting crystallographic data should align with the high-confidence metrics outlined in Table 2. A self-validating dataset will feature an
R1
value below 5% and a Flack parameter with a standard uncertainty (e.s.d.) less than 0.1, proving the absolute configuration.
Table 2: Representative SC-XRD Data for a 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene Derivative
Crystallographic Parameter
Expected Value Range / Target
Significance
Crystal System
Monoclinic or Triclinic
Typical for sterically hindered, chiral small molecules.
Space Group
P21
or
P1
Chiral space groups; confirms the absence of a racemic mixture.
Temperature
100(2) K
Minimizes thermal motion for sharper electron density maps.
Radiation
Cu Kα (λ = 1.54184 Å)
Maximizes anomalous scattering from Br and Cl atoms.
Goodness-of-fit on
F2
1.000 – 1.050
Indicates the model accurately represents the experimental data.
Final
R1
[I > 2σ(I)]
< 0.050 (5%)
High-quality structure solution; minimal unassigned electron density.
Flack Parameter
0.01(3) to 0.05(4)
Values near 0 with an e.s.d. < 0.1 definitively prove absolute stereochemistry.
References
Title: Novel acc inhibitors (WO2024023727A1)
Title: Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes
Source: Journal of Medicinal Chemistry / PubMed Central
URL: [Link]
Title: Discovery of Antibacterial Biotin Carboxylase Inhibitors by Virtual Screening and Fragment-Based Approaches
Source: ACS Infectious Diseases
URL: [Link]
Comparative
A Guide to the Spectral Characterization of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene and its Synthetic Precursors
This guide provides an in-depth comparative analysis of the spectral characteristics of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene, a highly functionalized aromatic compound, and its logical synthetic precursors. As a ver...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of the spectral characteristics of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene, a highly functionalized aromatic compound, and its logical synthetic precursors. As a versatile intermediate in the development of complex molecules for pharmaceuticals and materials science, unambiguous structural confirmation is paramount. This document is designed for researchers, scientists, and drug development professionals, offering a framework for utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to monitor its synthesis and verify its structure.
The narrative explains the causal relationships between molecular structure and spectral output, providing not just data, but a deeper understanding of how the sequential addition of functional groups—methoxy, chloro, bromo, and nitro—systematically alters the spectral fingerprint of the aromatic scaffold.
Synthetic Progression and Molecular Structures
The logical synthesis of a polysubstituted benzene like 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene relies on the careful orchestration of electrophilic aromatic substitution reactions, leveraging the directing effects of each substituent. A plausible synthetic route starting from anisole provides a clear progression for spectral comparison. Each step introduces a new functional group that uniquely influences the electronic environment and vibrational modes of the molecule, which are directly observable through various spectroscopic techniques.
The proposed synthetic pathway allows for a step-wise analysis of spectral changes:
Anisole (Precursor 1): The foundational methoxy-substituted benzene ring.
4-Chloroanisole (Precursor 2): Introduction of a deactivating, ortho-, para-directing halogen.
1-Bromo-4-chloro-5-methoxybenzene (Precursor 3): Addition of a second halogen, further influencing symmetry and electronic distribution.
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (Final Product): Introduction of a powerful electron-withdrawing nitro group, which dramatically alters the spectral properties.
Caption: Proposed synthetic pathway for 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene.
Standard Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for spectral acquisition are essential. The following methodologies are recommended for the characterization of the target compound and its precursors.
Workflow for Spectroscopic Analysis
Validation
A Comparative Guide to Alternatives for 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene in Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that influences efficiency, yield, and overall cost. 1-Bromo-4-chloro-5-met...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that influences efficiency, yield, and overall cost. 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a versatile reagent, offering multiple reaction sites for the construction of complex molecular architectures. However, its performance is not always optimal for every application. This guide provides an in-depth comparison of alternative reagents, supported by established reactivity principles and experimental data, to empower chemists with the knowledge to make informed decisions for their synthetic challenges.
The Synthetic Utility of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a polyfunctionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its utility stems from the presence of three key features: a bromine atom, a chlorine atom, and a nitro group on a methoxy-substituted benzene ring. The strong electron-withdrawing effect of the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The differential reactivity of the bromine and chlorine atoms in palladium-catalyzed cross-coupling reactions allows for selective functionalization.
The primary applications of this reagent fall into two main categories:
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in common cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the selective introduction of aryl, heteroaryl, or amino groups at the bromine-bearing position.
Nucleophilic Aromatic Substitution (SNAr): The nitro group, positioned ortho and para to the halogen atoms, strongly activates the ring for nucleophilic attack. This enables the displacement of one of the halogens by a variety of nucleophiles.
This guide will explore superior alternatives for each of these reaction classes, focusing on enhancing reaction rates, improving yields, and enabling milder reaction conditions.
Alternatives for Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of the leaving group is paramount, following the general trend: I > Br > OTf >> Cl.[1][2] Based on this principle, we can identify more reactive alternatives to our primary substrate.
The Iodo-Analogue: A More Reactive Alternative
1-Iodo-4-chloro-5-methoxy-2-nitrobenzene stands out as a more reactive alternative for cross-coupling reactions. The weaker carbon-iodine bond leads to a faster rate of oxidative addition, often allowing for lower catalyst loadings, milder reaction temperatures, and shorter reaction times.
The Triflate-Analogue: A Versatile Contender
4-Chloro-5-methoxy-2-nitrophenyl trifluoromethanesulfonate (a triflate) is another excellent alternative. While aryl triflates can sometimes be less reactive than aryl bromides in Suzuki-Miyaura couplings depending on the ligand and solvent system[3][4], they offer distinct advantages in other cross-coupling reactions and are often more reactive than the corresponding chlorides. The synthesis of aryl triflates from the corresponding phenols is a well-established and high-yielding process.[5][6]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[7] The following table provides a comparative overview of the expected performance of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene and its alternatives in a typical Suzuki-Miyaura coupling with phenylboronic acid.
Reagent
Relative Reactivity
Typical Reaction Conditions
Expected Yield
Key Advantages
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Moderate
Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃, Toluene/H₂O, 80-100 °C, 8-12 h
Good
Readily available, good balance of reactivity and stability.
1-Iodo-4-chloro-5-methoxy-2-nitrobenzene
High
Pd(PPh₃)₄ (1-3 mol%), Na₂CO₃, Toluene/H₂O, 60-80 °C, 2-6 h
To a round-bottom flask, add the aryl halide, phenylboronic acid, and potassium carbonate.
In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in toluene.
Add the catalyst solution to the reaction flask, followed by the remaining solvents.
Degas the mixture by bubbling nitrogen through it for 15 minutes.
Heat the reaction mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature, and add water and ethyl acetate.
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.[8]
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Alternatives for Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex. The reactivity of the leaving group is governed by its electronegativity, with the general trend being F > Cl ≈ Br > I.[9] This is because a more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
The Fluoro-Analogue: The Most Reactive Choice for SNAr
1-Fluoro-4-chloro-5-methoxy-2-nitrobenzene is the most reactive alternative for SNAr reactions. The high electronegativity of fluorine significantly activates the ipso-carbon towards nucleophilic attack, leading to faster reaction rates and often allowing for the use of weaker nucleophiles or milder reaction conditions.
Comparative Performance in SNAr with an Amine
The following table compares the expected performance of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene and its alternatives in a typical SNAr reaction with a primary amine, such as aniline.
Benchmarking the efficiency of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene synthesis routes
An In-Depth Comparative Guide to the Synthesis of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene for Advanced Research Applications Introduction 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a polysubstituted aromatic compound...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Synthesis of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene for Advanced Research Applications
Introduction
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of its functional groups—a nitro group ortho to a bromine, and meta to both a chlorine and a methoxy group—presents a significant regiochemical challenge in its synthesis. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule. As no direct, published synthesis for this specific compound is readily available, this guide constructs two logical, multi-step pathways based on well-established principles of electrophilic aromatic substitution. Each step is supported by a detailed experimental protocol adapted from analogous reactions found in peer-reviewed literature, providing a practical framework for researchers in organic synthesis and drug development. The two routes are critically evaluated based on criteria such as the number of synthetic steps, theoretical overall yield, and the nature of the reagents and reaction conditions.
Route 1: Synthesis Starting from 4-Chloroanisole
This initial proposed route commences with the commercially available and relatively inexpensive starting material, 4-chloroanisole. The synthetic strategy involves a sequential addition of the functional groups, leveraging the directing effects of the substituents at each stage. The methoxy group is a strong activating, ortho-, para-director, which will guide the initial substitutions.
Experimental Workflow for Route 1
Caption: Proposed synthetic pathway for Route 1.
Step 1: Nitration of 4-Chloroanisole
The first step involves the nitration of 4-chloroanisole. The methoxy group is a more powerful activating group than the deactivating chloro group, and it will direct the incoming nitro group to the positions ortho to it. Statistically, this will result in a mixture of isomers, with the primary product being 4-chloro-1-methoxy-2-nitrobenzene.
Experimental Protocol (Adapted from the nitration of a similar substrate):
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, add 10 g of 4-chloroanisole to 50 mL of concentrated sulfuric acid.
Slowly add a nitrating mixture (25 mL of concentrated sulfuric acid and 25 mL of concentrated nitric acid) dropwise to the solution, maintaining the temperature below 10°C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
Pour the reaction mixture onto 200 g of crushed ice and stir until the ice has melted.
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry.
Recrystallize the crude product from ethanol to yield 4-chloro-1-methoxy-2-nitrobenzene. The reported yield for a similar reaction is approximately 90%.
Step 2: Bromination of 4-Chloro-1-methoxy-2-nitrobenzene
In the second step, the intermediate is brominated. The methoxy group is still the most activating group and will direct the incoming bromine to the remaining ortho position. The nitro group is a strong deactivating group, and the chloro group is also deactivating, which should lead to a high degree of regioselectivity in this step.
Experimental Protocol (Adapted from the bromination of a substituted nitrobenzene):
Dissolve 5 g of 4-chloro-1-methoxy-2-nitrobenzene in 50 mL of glacial acetic acid in a flask protected from light.
Slowly add a solution of 1.5 mL of bromine in 10 mL of glacial acetic acid dropwise with stirring.
Stir the reaction mixture at room temperature for 24 hours.
Pour the reaction mixture into 200 mL of cold water.
Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a dilute solution of sodium bisulfite to remove any excess bromine.
Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography. The reported yield for a similar bromination is in the range of 85-95%.
Route 2: Synthesis Starting from 2-Bromo-5-chloroaniline
This alternative route begins with 2-bromo-5-chloroaniline, another commercially available starting material. This pathway involves diazotization of the aniline, followed by substitution and subsequent functional group transformations. This approach may offer different regiochemical control compared to Route 1.
Experimental Workflow for Route 2
Caption: Proposed synthetic pathway for Route 2.
Step 1: Diazotization and Hydrolysis of 2-Bromo-5-chloroaniline
The initial step is a Sandmeyer-type reaction where the amino group is converted into a diazonium salt, which is then hydrolyzed to a hydroxyl group.
Experimental Protocol (Adapted from a similar diazotization-hydrolysis):
Dissolve 10 g of 2-bromo-5-chloroaniline in a mixture of 20 mL of concentrated sulfuric acid and 80 mL of water.
Cool the solution to 0-5°C in an ice-salt bath.
Slowly add a solution of 3.5 g of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5°C.
Stir the mixture for 30 minutes at this temperature.
Add the diazonium salt solution to a boiling solution of 50 mL of concentrated sulfuric acid in 100 mL of water and heat for 1 hour.
Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-chlorophenol. The yield for this type of reaction is typically around 70-80%.
Step 2: Methylation of 2-Bromo-5-chlorophenol
The resulting phenol is then methylated to form the corresponding methoxybenzene derivative.
Experimental Protocol (Adapted from a standard Williamson ether synthesis):
Dissolve 8 g of 2-bromo-5-chlorophenol in 50 mL of 10% aqueous sodium hydroxide solution.
With vigorous stirring, add 5 mL of dimethyl sulfate dropwise.
Stir the mixture at room temperature for 4 hours.
Extract the product with dichloromethane (3 x 40 mL).
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to give 1-bromo-4-chloro-5-methoxybenzene. This reaction typically proceeds in high yield, often exceeding 90%.
Step 3: Nitration of 1-Bromo-4-chloro-5-methoxybenzene
The final step is the nitration of the trisubstituted benzene ring. The methoxy group will be the strongest activating group, directing the nitro group to the ortho position, which is the desired C2 position.
Experimental Protocol (Adapted from the nitration of a similar substrate):
In a flask cooled in an ice bath, dissolve 7 g of 1-bromo-4-chloro-5-methoxybenzene in 40 mL of concentrated sulfuric acid.
Slowly add a nitrating mixture of 20 mL of concentrated sulfuric acid and 20 mL of concentrated nitric acid dropwise, maintaining the temperature below 10°C.
After the addition, stir the mixture at room temperature for 3 hours.
Carefully pour the mixture onto 150 g of crushed ice.
Collect the resulting precipitate by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and then dry.
Recrystallize the crude product from methanol to obtain pure 1-bromo-4-chloro-5-methoxy-2-nitrobenzene. The expected yield for this step is high, likely in the range of 85-95%.
Comparative Analysis of Synthesis Routes
Parameter
Route 1
Route 2
Number of Steps
2
3
Starting Material
4-Chloroanisole
2-Bromo-5-chloroaniline
Theoretical Overall Yield
~76.5% - 85.5%
~53.5% - 68.4%
Key Reagents
HNO₃, H₂SO₄, Br₂, Acetic Acid
NaNO₂, H₂SO₄, Dimethyl Sulfate, NaOH
Potential Hazards
Use of elemental bromine (toxic, corrosive), strong acids.
Diazonium salt formation (potentially explosive if isolated), use of dimethyl sulfate (highly toxic and carcinogenic), strong acids.
Regioselectivity Control
Relies on the directing effects of the methoxy group in two successive electrophilic aromatic substitutions. Potential for isomeric impurities.
The positions of the halogens are fixed from the start. The final nitration is strongly directed by the methoxy group, likely leading to high regioselectivity.
Conclusion and Recommendations
Both proposed routes offer viable, albeit unverified, pathways to synthesize 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene.
Route 1 is more concise, involving only two steps from a simple starting material. This shorter route is likely to be more time and resource-efficient. The theoretical overall yield is also higher. However, the initial nitration step may produce isomeric byproducts that could complicate purification.
Route 2 , while longer with three steps, may offer superior regiochemical control. The positions of the bromine and chlorine atoms are set from the beginning, and the final nitration step is expected to be highly selective due to the strong directing effect of the methoxy group. The main drawbacks of Route 2 are the lower theoretical overall yield and the use of hazardous reagents, including the in-situ generation of a diazonium salt and the use of the highly toxic methylating agent, dimethyl sulfate.
For researchers prioritizing a shorter synthesis with a potentially higher overall yield, Route 1 presents a more attractive option, provided that efficient purification methods are employed to isolate the desired isomer. For applications where high purity and unambiguous regiochemistry are paramount, the more controlled, albeit longer, Route 2 may be preferable, with the caveat that stringent safety precautions must be taken when handling the hazardous reagents involved. Experimental validation of both routes is necessary to determine the actual yields and purity of the final product.
References
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Prakash, G. K. S., Mathew, T., & Olah, G. A. (2010). A Simple and Efficient Method for the Regioselective Monobromination of Arenes and Heteroarenes with N-Bromosuccinimide in the Presence of Zeolite H-FAU.
Lucas, H. J., & Kennedy, E. R. (1934). o-Chlorophenol. Organic Syntheses, 14, 22.
Vogel, A. I. (1956). A Text-book of Practical Organic Chemistry (3rd ed.). Longmans, Green and Co.
Safety & Regulatory Compliance
Safety
Operational Guide: Proper Disposal Procedures for 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Executive Summary & Chemical Profile 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS: 2092613-35-7) is a poly-substituted nitroaromatic compound frequently utilized as a building block in pharmaceutical and agrochemical s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS: 2092613-35-7) is a poly-substituted nitroaromatic compound frequently utilized as a building block in pharmaceutical and agrochemical synthesis[1][2]. Due to its specific functional groups—namely the halogens (bromine and chlorine) and the nitro group—this compound presents unique disposal challenges that cannot be managed through standard non-halogenated waste streams.
Proper disposal requires strict adherence to [3] to prevent environmental contamination, toxic gas release, and catastrophic laboratory incidents.
Risk Assessment & Causality (The "Why")
To build a self-validating safety culture, laboratory personnel must understand the mechanistic causality behind disposal rules:
The Halogenated Substituents (Br, Cl): Halogenated organics cannot be processed in standard catalytic incinerators. If incinerated at standard temperatures, the bromine and chlorine atoms can recombine with the aromatic ring to form highly toxic polychlorinated and polybrominated dibenzodioxins (PCDDs/PBDDs) and dibenzofurans (PCDFs/PBDFs). Therefore, they require specialized high-temperature thermal destruction (>1100°C) with alkaline scrubbing to capture the resulting hydrobromic (HBr) and hydrochloric (HCl) acids[4].
The Nitroaromatic Core (-NO2): The nitro group is a strong electron-withdrawing group that imparts significant oxidizing potential to the molecule. While stable under ambient conditions, inadvertently mixing nitroaromatics with strong reducing agents in a generic waste carboy can initiate an exothermic reduction, leading to thermal runaway, pressure bursts, or fires[5].
| EPA Waste Classification | Characteristic Waste (D-codes may apply depending on the carrier solvent)[3] |
Table 2: Waste Stream Compatibility Matrix
Waste Category
Compatibility
Mechanistic Rationale
Halogenated Organics (e.g., DCM, Chloroform)
Compatible
Shared disposal pathway (high-temp incineration). Does not react under standard ambient conditions.
Non-Halogenated Organics (e.g., Acetone, Hexane)
Incompatible (for collection)
Mixing increases the volume of expensive halogenated waste. Halogens poison standard catalytic incinerators used for non-halogenated waste.
Strong Reducing Agents (e.g., NaBH4, LiAlH4)
Dangerously Incompatible
The nitro group (-NO2) is a strong oxidant. Mixing triggers exothermic reduction, leading to runaway thermal events[5].
| Strong Bases (e.g., NaOH, KOH) | Incompatible | May initiate nucleophilic aromatic substitution (SNAr) at the halogenated positions, generating heat and unexpected byproducts. |
Step-by-Step Laboratory Disposal Protocol
Phase 1: Segregation and Collection
Identify the Waste Stream: Verify that the reaction mixture, mother liquor, or solvent wash contains 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene.
Select the Receptacle: Use a high-density polyethylene (HDPE) or PTFE-lined glass carboy specifically designated for "Halogenated Organic Waste." Do not use standard metal cans, as trace halogens and moisture can cause rapid corrosion.
Verify pH Compatibility: Ensure the waste stream is roughly neutral (pH 6-8) before adding it to the carboy. This prevents acid/base catalyzed side reactions with other accumulated organic waste.
Transfer: Use a grounded, dedicated funnel to transfer the liquid waste. Cap the container immediately after transfer with a vented cap to prevent pressure buildup from volatile carrier solvents.
Phase 2: Satellite Accumulation Area (SAA) Management
Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. The label must explicitly list "1-Bromo-4-chloro-5-methoxy-2-nitrobenzene" and the primary carrier solvents (e.g., "Dichloromethane 90%, Nitroaromatics 10%").
Secondary Containment: Place the carboy in a chemically resistant secondary containment tray capable of holding 110% of the container's volume.
Storage Conditions: Store in a well-ventilated SAA, away from direct sunlight, heat sources, and incompatible waste streams (as outlined in Table 2).
Phase 3: EHS Transfer and Final Destruction
Initiate Pickup: Contact your Environmental Health and Safety (EHS) department before the container reaches 90% capacity or approaches the 90-day regulatory storage limit[6].
Manifesting: EHS will prepare a Uniform Hazardous Waste Manifest. The waste will be transported by a licensed contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Thermal Destruction: The TSDF will process the waste via liquid injection or fluidized bed incineration (>1100°C). The extreme temperature ensures complete cleavage of the C-Br and C-Cl bonds, while alkaline scrubbers in the exhaust stack neutralize the resulting acid gases, preventing environmental release[4].
Disposal Workflow Visualization
Halogenated Nitroaromatic Waste Disposal Workflow
References
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Title: Toxicological Profile for Nitrobenzene
Source: Agency for Toxic Substances and Disease Registry (ATSDR) / NCBI Bookshelf
URL: [Link]
Title: Hazardous Waste Generators Guide
Source: Kentucky Energy and Environment Cabinet
URL: [Link]
Personal protective equipment for handling 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
As a Senior Application Scientist, I recognize that handling highly functionalized halogenated nitroarenes requires moving beyond basic safety compliance into a realm of mechanistic risk management. 1-Bromo-4-chloro-5-me...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling highly functionalized halogenated nitroarenes requires moving beyond basic safety compliance into a realm of mechanistic risk management. 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS: 2092613-35-7) is a critical building block in modern drug discovery, notably utilized in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors and complex indole derivatives[1]. However, its unique structural triad—a nitro group, multiple heavy halogens (Br, Cl), and an electron-donating methoxy group—creates a highly lipophilic, toxic profile that demands rigorous operational control.
This guide provides a self-validating, step-by-step operational and safety protocol for handling this compound, ensuring scientific integrity and absolute personnel safety.
Toxicological Profile & Mechanistic Causality
To design an effective safety protocol, we must first understand why this molecule is dangerous. The hazards of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene are not merely additive; they are synergistic.
Methemoglobinemia (The Nitro Threat): Upon systemic absorption, the nitro group is enzymatically reduced by cytochrome P450 and gut microflora into reactive hydroxylamine and nitroso intermediates[2]. These intermediates initiate a redox cycle that oxidizes the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin[3]. This severely impairs the blood's oxygen-carrying capacity, leading to cellular hypoxia, cyanosis, and potentially fatal cardiac arrhythmias[3].
Enhanced Dermal Penetration (The Halogen Effect): The presence of bromine and chlorine atoms significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly bypass the skin's aqueous barriers and permeate standard thin-film laboratory gloves.
Particulate Aerosolization: As a crystalline solid, the primary acute exposure route during weighing and transfer is the inhalation of micro-dust particles, which lodge in the pulmonary alveoli and rapidly enter the bloodstream.
Toxicological Pathway Visualization
Fig 1: Mechanistic pathway of nitrobenzene-induced methemoglobinemia following systemic exposure.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" are insufficient for halogenated nitroarenes. The PPE strategy must be designed to interrupt the specific chemical causality of exposure[4].
PPE Category
Required Specification
Mechanistic Rationale
Hand Protection
Primary: Butyl rubber gloves (0.3 mm+).Alternative: Double-gloving with extended-cuff heavy-duty Nitrile (change every 30 mins).
Halogens increase lipophilicity, allowing the compound to quickly permeate standard latex or thin nitrile. Butyl rubber provides superior resistance to halogenated aromatics.
Eye/Face Protection
Tight-fitting indirect-vented chemical safety goggles.
Prevents airborne micro-dust generated during static weighing from contacting ocular mucosa, a rapid absorption route.
Respiratory
NIOSH-approved N95 or P100 particulate respirator (if handled outside a closed system).
Prevents inhalation of aerosolized particulates. The compound's high toxicity means even milligram-level inhalation can trigger methemoglobinemia[5].
Body Protection
Flame-retardant (FR) lab coat with knit cuffs, fully buttoned. Tyvek sleeves for scale-up (>10g).
Prevents particulate accumulation on exposed wrists and forearms.
Operational Plan: Step-by-Step Handling Protocol
Every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: Pre-Operation Setup
Fume Hood Validation: Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor; visually confirm inward airflow using a Kimwipe taped to the sash.
Static Mitigation: Halogenated powders are highly susceptible to static cling, which causes erratic dispersal. Place an anti-static ionizer bar or use a static-eliminating gun inside the hood near the balance.
Spill Kit Staging: Ensure a dedicated spill kit containing damp sand, vermiculite, and a sealable hazardous waste bag is within arm's reach[4].
Phase 2: Weighing and Dispensing
Vessel Preparation: Place a pre-tared, anti-static weigh boat or a glass vial directly on the analytical balance inside the fume hood.
Transfer: Using a clean, grounded stainless-steel spatula, slowly transfer the 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene. Keep the source bottle and the receiving vessel as close as possible to minimize the vertical drop, thereby preventing dust aerosolization.
Sealing: Immediately cap the source bottle. If transferring the weighed solid to a reaction flask, do so using a wide-stem powder funnel to prevent neck contamination.
Solubilization: Add the reaction solvent (e.g., DCM or DMF) directly to the vessel inside the hood to trap the powder in solution, neutralizing the inhalation hazard[1].
Phase 3: Decontamination
Wet-Wiping: Never dry-sweep this compound. Spray a disposable towel with a compatible solvent (e.g., ethanol or isopropanol) and wipe down the balance, spatulas, and hood surface.
Glove Doffing: Remove outer gloves using the "beak method" (turning them inside out) to trap any microscopic dust. Dispose of them immediately in the solid hazardous waste container.
Operational Workflow Visualization
Fig 2: Self-validating operational workflow for handling hazardous halogenated nitroarenes.
Emergency Response Plan
If an exposure event occurs, the priority shifts from containment to immediate physiological intervention.
Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[4]. Because the compound is lipophilic, water alone is insufficient; surfactants (soap) are mandatory to break down the chemical on the skin.
Inhalation/Ingestion: Move the victim to fresh air immediately. Do NOT induce vomiting if swallowed. Seek emergency medical attention.
Medical Surveillance: Inform EMS that the patient has been exposed to a methemoglobinemia-inducing agent . The specific antidote for severe methemoglobinemia (typically >20-30% MetHb) is intravenous Methylene Blue (1-2 mg/kg), which utilizes the NADPH-dependent methemoglobin reductase pathway to reduce Fe3+ back to Fe2+[3].
Waste Disposal Matrix
Halogenated nitrobenzenes must never be disposed of down the drain or mixed with general organic waste due to their environmental persistence and toxicity to aquatic life[4].
Rigid, puncture-proof polyethylene container with a secure lid.
Label as "Toxic Solid Waste: Halogenated Nitroarenes." Must be sent for high-temperature commercial incineration.
Liquid Waste (Reaction filtrates, solvent washes)
High-density polyethylene (HDPE) carboy.
Label as "Halogenated Organic Waste." Keep strictly segregated from non-halogenated solvents and heavy metals.
Aqueous Waste (Quench solutions)
Separate HDPE carboy.
Label as "Toxic Aqueous Waste." Do not mix with acidic waste to prevent the potential generation of toxic gases.
References
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrobenzene. Centers for Disease Control and Prevention (CDC). Retrieved March 30, 2026, from [Link]
Hisham, M., et al. (2023). Acute Methemoglobinemia Due to Crop-Flowering Stimulant (Nitrobenzene) Poisoning: A Case Report. National Institutes of Health (NIH). Retrieved March 30, 2026, from [Link]
World Intellectual Property Organization. (2024). Novel ACC Inhibitors (WO2024023727A1). Google Patents.